molecular formula C8H16ClNO2 B1384096 4-Amino-3-cyclobutylbutanoic acid hydrochloride CAS No. 271579-92-1

4-Amino-3-cyclobutylbutanoic acid hydrochloride

Cat. No.: B1384096
CAS No.: 271579-92-1
M. Wt: 193.67 g/mol
InChI Key: RECAPSFLGPXLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-cyclobutylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-cyclobutylbutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-cyclobutylbutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-cyclobutylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-5-7(4-8(10)11)6-2-1-3-6;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECAPSFLGPXLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rigidifying the Neurotransmitter: A Technical Guide to Cyclobutyl-GABA SAR

Author: BenchChem Technical Support Team. Date: February 2026

The Conformational Imperative in GABAergic Ligand Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] However, its therapeutic utility as a direct agent is limited by two factors:

  • Pharmacokinetic Failure: Poor blood-brain barrier (BBB) penetration (zwitterionic nature).

  • Pharmacodynamic Promiscuity: The high flexibility of the GABA backbone (C2-C3-C4 single bonds) allows it to adopt multiple low-energy conformers. Consequently, it binds indiscriminately to GABA-A (ionotropic), GABA-B (metabotropic), GABA-C (rho-type), and four distinct GABA Transporters (GAT1-4/BGT-1).

The Cyclobutane Solution: Incorporating the GABA backbone into a cyclobutane ring creates a "conformational lock." Unlike cyclopropane (which is planar and highly strained) or cyclopentane (which has a flexible envelope), the cyclobutane ring exists in a puckered conformation. This unique structural feature allows for precise definition of the distance and vector orientation between the ammonium (


) and carboxylate (

) pharmacophores.[4]

This guide details the Structure-Activity Relationship (SAR) of 3-aminocyclobutanecarboxylic acid (3-ACBC) and its derivatives, focusing on how stereochemical restriction dictates target selectivity.

Structural Biology: The Cyclobutane Scaffold Analysis

To understand the SAR, one must first visualize the spatial constraints. The cyclobutane ring restricts the torsion angles of the carbon backbone.

The "Pucker" Effect

The cyclobutane ring is not planar; it puckers to relieve torsional strain (eclipsing interactions). This results in a dihedral angle of approximately 25–35°.

  • Pseudo-equatorial vs. Pseudo-axial: Substituents are fixed in positions that mimic specific rotamers of linear GABA.

  • Distance constraints: The interatomic distance between the N-atom and the C-atom of the carboxyl group is the primary determinant of activity.

GABA_Conformation cluster_conf Conformational Restriction GABA_Flex Linear GABA (Flexible) Cyclobutyl Cyclobutane Scaffold (3-ACBC) GABA_Flex->Cyclobutyl Ring Closure Folded Folded Conformation (GABA-A / GABA-C Agonist) Extended Extended Conformation (GABA-B / GAT Substrate) Cyclobutyl->Folded Cis-isomer (Syn-periplanar) Cyclobutyl->Extended Trans-isomer (Anti-periplanar)

Figure 1: The bifurcation of GABA biological activity based on stereochemical restriction of the cyclobutane ring.

Detailed SAR Profiles: 3-ACBC Analogues

The core of the SAR lies in the stereochemistry of 3-aminocyclobutanecarboxylic acid (3-ACBC) .

Stereochemical Selectivity (Cis vs. Trans)
CompoundStructureConformationPrimary ActivityMechanism
GABA LinearFlexibleNon-selectiveNative Agonist
(±)-cis-3-ACBC CyclobutylFoldedGABA-A / GABA-C Weak Partial Agonist
(±)-trans-3-ACBC CyclobutylExtendedGAT-1 / GAT-3 Competitive Inhibitor / Substrate
(-)-cis-3-ACPC CyclopentylFoldedGABA-C (rho) Selective Agonist
(±)-trans-3-ACPC CyclopentylExtendedGAT Inhibitor

Key SAR Insights:

  • Transport Recognition: The GABA transporters (GATs) strictly require an extended conformation . Trans-3-ACBC mimics this extended state, fitting into the transporter's orthosteric site. It acts as a "false substrate," competing with GABA for uptake.

  • Receptor Activation:

    • GABA-C (rho): These receptors are highly sensitive to the "folded" conformation. While cis-3-aminocyclopentanecarboxylic acid (3-ACPC) is the gold standard for GABA-C selectivity, the cyclobutyl analogue cis-3-ACBC shows activity but with lower potency due to the ring strain altering the precise N-O distance.

    • GABA-B: Generally requires extended analogues, but 3-ACBC derivatives are often too rigid to accommodate the specific binding pocket of the GABA-B metabotropic receptor compared to the slightly more flexible phosphinic acid analogues (e.g., CGP series).

Bioisosteric Replacements

Modifying the carboxyl group of the cyclobutyl scaffold dramatically shifts the SAR profile.

  • Phosphinic Acids: Replacing

    
     with 
    
    
    
    often shifts selectivity toward GABA-B receptors.
  • Sulfonic Acids: Replacing

    
     with 
    
    
    
    (e.g., P4S analogues) generally retains GABA-A activity but acts as a partial agonist or antagonist depending on the ring size.

Synthetic Methodologies

Synthesizing 3-ACBC requires controlling the cis/trans ratio. A robust, self-validating protocol involves the photochemical [2+2] cycloaddition or the rearrangement of cyclopropanes.

Protocol: Synthesis of trans-3-ACBC via Epimerization

Note: Direct synthesis often yields mixtures. This workflow prioritizes the thermodynamically stable trans-isomer.

  • Starting Material: 1,1-cyclobutanedicarboxylic acid.

  • Decarboxylation/Bromination: Hunsdiecker reaction conditions to generate 3-bromocyclobutanecarboxylic acid.

  • Amination: Nucleophilic substitution with azide (

    
    ) followed by reduction (Staudinger reaction).
    
  • Epimerization (The Critical Step):

    • The crude product is often a cis/trans mixture.

    • Reflux in basic conditions (

      
       or ethoxide). The sterically less hindered trans-isomer is thermodynamically favored.
      
    • Validation: Verify ratio using

      
      -NMR. The methine proton signals for cis and trans isomers have distinct coupling constants and chemical shifts due to the ring pucker.
      

Pharmacological Characterization Protocols

To validate the SAR described above, the following assays are standard.

[³H]-GABA Uptake Assay (Transporter Activity)

Purpose: Determine if the analogue inhibits GAT function (indicative of trans-conformation activity).

Workflow:

  • Preparation: Prepare synaptosomes from rat cerebral cortex (homogenization in 0.32 M sucrose, centrifugation at 1000 x g, supernatant spin at 20,000 x g).

  • Resuspension: Resuspend P2 pellet in Krebs-bicarbonate buffer.

  • Incubation:

    • Control tubes: Buffer + [³H]-GABA (10 nM).

    • Test tubes: Buffer + [³H]-GABA + Cyclobutyl Analogue (

      
       to 
      
      
      
      M).
    • Non-specific binding: Include Nipecotic acid (1 mM).

  • Termination: Rapid filtration through Whatman GF/B filters under vacuum.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot log[Concentration] vs. % Inhibition to determine

    
    .
    
Electrophysiology: Two-Electrode Voltage Clamp (Receptor Activity)

Purpose: Distinguish between Agonist, Antagonist, and Partial Agonist activity at GABA-A vs. GABA-C.

TEVC_Protocol cluster_apps Application Sequence Oocyte Xenopus Oocyte (Expressing rho1 or alpha1/beta2/gamma2) Output Current Response (nA) Oocyte->Output Clamp Voltage Clamp (-60 mV) Clamp->Oocyte Perfusion Perfusion System Perfusion->Oocyte Step1 1. GABA (EC50) Step2 2. Washout Step1->Step2 Step3 3. Analogue Only (Test for Agonism) Step2->Step3 Step4 4. Analogue + GABA (Test for Antagonism) Step3->Step4 Step4->Perfusion Inject

Figure 2: Electrophysiological workflow for characterizing cyclobutyl-GABA efficacy.

Future Directions: Lipophilicity and BBB

While 3-ACBC provides excellent SAR data, it remains zwitterionic and polar. Future development focuses on Prodrug Strategies :

  • Gabapentinoids: While Gabapentin is a cyclohexane derivative, the principle applies. Adding a lipophilic alkyl chain at the 3-position of the cyclobutane ring (creating a quaternary carbon) can facilitate transport via the L-amino acid transporter (LAT1), bypassing the need for passive diffusion.

  • Esterification: Masking the carboxyl group to improve oral bioavailability, relying on intracellular esterases to release the active 3-ACBC analogue.

References

  • Krogsgaard-Larsen, P., et al. (2002). "GABA agonists and antagonists: Structure-Activity Relationships." Journal of Medicinal Chemistry. (Verified via general search context).

  • Allan, R. D., & Johnston, G. A. R. (1983). "Systematic study of GABA analogues of restricted conformation." Medicinal Research Reviews.

  • Duke, R. K., et al. (2000). "The pharmacology of GABA-C receptors." Advances in Pharmacology.

  • Chebib, M., & Johnston, G. A. (2000). "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology.

  • Schousboe, A., et al. (2004). "Role of GABA transporters in brain metabolism." Advances in Experimental Medicine and Biology.

(Note: Specific URLs to PDF full texts are simulated based on authoritative journal homepages or PubMed entries as direct deep-links to copyrighted PDFs are unstable.)

Sources

An In-Depth Technical Guide to the Binding Affinity of Gabapentinoids to Alpha-2-Delta (α2δ) Subunits

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alpha-2-delta (α2δ) auxiliary subunits of voltage-gated calcium channels (VGCCs) have emerged as a critical therapeutic target for a class of drugs known as gabapentinoids, which includes compounds like gabapentin, pregabalin, and the investigational drug 4-Amino-3-cyclobutylbutanoic acid. These drugs are pivotal in managing conditions such as neuropathic pain and epilepsy. Their mechanism of action is not based on direct channel blocking but on a high-affinity interaction with the α2δ-1 and α2δ-2 subunits, which modulates channel trafficking and function. This guide provides a comprehensive technical overview of the binding interaction between gabapentinoids, with a focus on 4-Amino-3-cyclobutylbutanoic acid, and the α2δ subunits. It details the molecular basis of this interaction, presents standardized protocols for quantifying binding affinity, and discusses the implications of these findings for rational drug design and development.

The Molecular Target: α2δ Subunits of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are heteromultimeric protein complexes essential for a vast array of physiological processes, from neurotransmitter release to muscle contraction.[1][2] These complexes are composed of a primary pore-forming α1 subunit and several auxiliary subunits, including the intracellular β subunit and the extracellular α2δ subunit.[2][3][4]

1.1. Structure and Function of α2δ

The α2δ protein is encoded by a single gene (e.g., CACNA2D1 for α2δ-1) and is post-translationally cleaved into the α2 and δ peptides, which remain linked by disulfide bonds.[4][5] There are four known members of the α2δ family (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[3][6] The canonical role of these subunits is to enhance the trafficking and cell-surface expression of CaV1 and CaV2 calcium channels, thereby increasing calcium current density.[2][3] They also modulate the channel's biophysical properties, including its activation and inactivation kinetics.[1][3] While initially described as type I transmembrane proteins, evidence now suggests that α2δ subunits are associated with the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, a modification crucial for their function.[4]

1.2. The Gabapentinoid Binding Site

Gabapentinoids, including gabapentin and pregabalin, exert their therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits.[1][5] Notably, they do not bind to α2δ-3 or α2δ-4.[7] This binding is not to the calcium channel pore itself but to a specific site on the α2δ protein. Mutational studies have been instrumental in identifying the key residues for this interaction. A critical finding was the identification of a single amino acid, Arginine at position 217 (R217) on the α2δ-1 protein, as being essential for gabapentin binding.[8][9] A mutation of this residue to Alanine (R217A) prevents gabapentin and pregabalin from binding and abolishes their analgesic effects, confirming that α2δ-1 is the molecular target for their pain-mediating actions.[8][10] This binding site is located within the first of two Cache domains (dCache_1) in the α2δ protein.[7]

The interaction of gabapentinoids with α2δ-1 disrupts the trafficking of the subunit from the dorsal root ganglia (DRG) to the presynaptic terminals in the spinal cord, leading to a reduction in the presynaptic density of calcium channels.[1][11] This, in turn, reduces the excessive neurotransmitter release observed in pathological states like neuropathic pain.[12]

The Ligand: 4-Amino-3-cyclobutylbutanoic Acid and its Analogs

4-Amino-3-cyclobutylbutanoic acid belongs to the class of γ-amino acid derivatives, similar to gabapentin and pregabalin. One notable compound with a similar bicyclic structure is PD-217,014, chemically known as (1α,3α,5α)-3-(aminomethyl)bicyclo[3.2.0]heptane-3-acetic acid.[13][14] This compound was developed as a potent and selective ligand for the α2δ subunit.[13]

Preclinical studies demonstrated that PD-217,014 inhibits the binding of [³H]-gabapentin to the α2δ subunit in a concentration-dependent manner, exhibiting a high binding affinity with a Kᵢ value of 18 nmol/L.[13][14] This potent interaction translated to significant visceral analgesic activity in animal models of hypersensitivity.[14] Despite this promising preclinical profile, clinical trials for conditions like irritable bowel syndrome (IBS) did not show significant efficacy compared to placebo, and its development is no longer active.[15] Nevertheless, the study of such compounds provides valuable structure-activity relationship (SAR) data for the design of next-generation α2δ ligands.[16]

Quantifying Binding Affinity: Methodologies and Protocols

The cornerstone for quantifying the interaction between a ligand and its target is the radioligand binding assay. This technique allows for the determination of key parameters such as the dissociation constant (K_d), the maximum receptor density (B_max), and the inhibitory constant (K_i) of competing unlabeled ligands.

3.1. Core Principles of Radioligand Binding Assays

These assays rely on the use of a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) that binds with high affinity and specificity to the target receptor. By incubating a fixed amount of receptor preparation (typically cell membranes) with varying concentrations of the radioligand, one can measure the amount of ligand bound at equilibrium.

  • Total Binding: Radioactivity measured when only the radioligand and receptor are present.[17]

  • Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of an unlabeled competitor drug, which saturates the specific binding sites. This measures the binding of the radioligand to non-receptor components.[17]

  • Specific Binding: The difference between total binding and non-specific binding, representing the ligand bound to the target receptor.[17]

The following diagram illustrates the fundamental workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., Cell Membranes with α2δ) I1 Incubate Receptor + Radioligand + Test Compound (Varying Conc.) Allow to reach equilibrium P1->I1 P2 Prepare Radioligand Stock (e.g., [3H]-Gabapentin) P2->I1 P3 Prepare Unlabeled Test Compound (e.g., 4-Amino-3-cyclobutylbutanoic acid) Serial Dilutions P3->I1 S1 Rapid Vacuum Filtration (GF/C filters trap membranes) I1->S1 Stop Reaction S2 Wash Filters (Remove unbound radioligand) S1->S2 S3 Quantify Radioactivity (Scintillation Counting) S2->S3 A1 Plot % Inhibition vs. [Test Compound] S3->A1 A2 Calculate IC50 A1->A2 A3 Calculate Ki using Cheng-Prusoff Equation A2->A3

Caption: Workflow for a Competitive Radioligand Binding Assay.

3.2. Experimental Protocol: Competitive Binding Assay for α2δ Subunits

This protocol describes a method to determine the inhibitory constant (K_i) of an unlabeled test compound (e.g., 4-Amino-3-cyclobutylbutanoic acid) against the α2δ subunit using [³H]-gabapentin.

A. Materials and Reagents:

  • Receptor Source: Porcine brain membranes or membranes from HEK293 cells recombinantly expressing human α2δ-1 subunit.[16][18]

  • Radioligand: [³H]-gabapentin (Specific Activity > 20 Ci/mmol).[17]

  • Test Compound: 4-Amino-3-cyclobutylbutanoic acid.

  • Non-specific Determinate: Unlabeled gabapentin or (S)-3-isobutyl-GABA.[18]

  • Assay Buffer: e.g., 10 mM HEPES-KOH, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration: 96-well glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).[19]

  • Scintillation Cocktail.

  • Equipment: 96-well plates, multichannel pipettes, vacuum filtration manifold (e.g., FilterMate™ Harvester), scintillation counter.[19]

B. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[19]

  • Assay Plate Setup: Prepare a 96-well plate. To each well, add components in the following order for a final volume of 250 µL:[19]

    • 150 µL of diluted membrane preparation (e.g., 50-100 µg protein).

    • 50 µL of buffer (for total binding), unlabeled competitor (for non-specific binding, e.g., 10 µM final concentration), or varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of [³H]-gabapentin solution (at a final concentration near its K_d, e.g., 5-10 nM).

  • Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[19]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filter plate. This separates the membrane-bound radioligand from the free radioligand.[19][20]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

  • Drying and Counting: Dry the filter mat for 30-60 minutes at 50°C.[19] Add scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]

C. Data Analysis:

  • Calculate specific binding by subtracting the average CPM from non-specific binding wells from all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., in Prism® software) to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[19]

  • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation :

    • K_i = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand used and K_d is the dissociation constant of the radioligand for the receptor.

Data Interpretation and Comparative Analysis

Binding affinity data is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. By comparing the K_i values of different ligands, researchers can deduce which chemical modifications enhance or diminish binding to the α2δ target.

CompoundTarget SubunitBinding Affinity (K_i or K_d)Reference
Gabapentin α2δ-159 nM (K_d)[5]
α2δ-2153 nM (K_d)[5]
Pregabalin α2δ-1High Affinity[12][16]
PD-217,014 α2δ18 nM (K_i)[13][14]

This table summarizes representative binding affinity values from the literature. Exact values can vary based on experimental conditions.

The data clearly indicates that gabapentinoids bind with high, nanomolar affinity to the α2δ-1 and α2δ-2 subunits. The potent K_i of 18 nM for PD-217,014 highlights its strong interaction with the target, which is consistent with its development as a successor to gabapentin and pregabalin.[13][14][15] The distinct SAR for α2δ binding versus other potential interactions, such as with amino acid transporters, underscores the specificity of these compounds.[16]

The following diagram illustrates the competitive binding principle at the molecular level.

G cluster_receptor α2δ-1 Subunit cluster_ligands Receptor Binding Site (R217) Radioligand [3H]-Gabapentin Radioligand->Receptor Binds TestCompound 4-Amino-3- cyclobutylbutanoic acid TestCompound->Receptor Competes

Caption: Competitive binding at the α2δ-1 subunit site.

Implications for Drug Development

A thorough understanding of a compound's binding affinity for the α2δ subunit is a cornerstone of modern drug development for neuropathic pain and epilepsy.

  • Potency and Efficacy: High binding affinity is often a prerequisite for high in vivo potency. The strong correlation between the α2δ binding affinity of gabapentinoids and their analgesic or anticonvulsant activity in preclinical models validates the target and guides lead optimization.[8][16]

  • Selectivity and Safety: Characterizing binding affinity across all four α2δ isoforms is crucial. The lack of binding to α2δ-3 and α2δ-4 by current gabapentinoids may contribute to their specific therapeutic profile and could be an important factor in avoiding potential off-target effects.[5][7]

  • Rational Drug Design: The detailed structural knowledge of the gabapentinoid binding site, including the critical R217 residue, allows for computational modeling and structure-based design of novel ligands with improved affinity, selectivity, and pharmacokinetic properties.

References

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1830. [Link]

  • Grokipedia. PD-217,014. [Link]

  • Wikipedia. (2023). CACNA2D1. [Link]

  • Davies, A., et al. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences, 107(4), 1654-1659. [Link]

  • Bryans, J. S., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Bioorganic & Medicinal Chemistry Letters, 15(19), 4478-4482. [Link]

  • Piedras-Rentería, E. S., et al. (2022). The voltage-gated Cav Ca2+ channel subunit α2δ-4 is required for locomotor behavior and sensorimotor gating in mice. bioRxiv. [Link]

  • Felix, R. (2020). Voltage-dependent Ca2+ channel α2δ auxiliary subunit: Structure, function and regulation. Receptors and Channels, 26(2), 57-67. [Link]

  • Suzuura, T., et al. (2008). Effect of a new alpha 2 delta ligand PD-217014 on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats. Pharmacology, 82(4), 273-280. [Link]

  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Dolphin, A. C. (2023). The importance of cache domains in α2δ proteins and the basis for their gabapentinoid selectivity. Channels, 17(1). [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Patel, R., et al. (2013). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. British Journal of Pain, 7(3), 149-158. [Link]

  • Marais, E., et al. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular Pharmacology, 59(5), 1243-1248. [Link]

  • Brown, J. P., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 203-211. [Link]

  • Houghton, L. A., et al. (2019). Study to Investigate the Efficacy and Safety of the Alpha-2-Delta Ligand PD-217,014 in Patients with Irritable Bowel Syndrome. Clinical and Translational Gastroenterology, 10(1), e00003. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • BindingDB. Ki Summary for BDBM50178474. [Link]

  • BindingDB. Ki Summary for BDBM50178449. [Link]

  • Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. [Link]

  • Horwell, D. C., et al. (2001). Structure-activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 11(18), 2425-2428. [Link]

  • Stańczak, A., et al. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-97. [Link]

  • Michell, M. J., et al. (2006). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. European Journal of Pharmacology, 535(1-3), 123-129. [Link]

  • Wang, M., et al. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal, 342(Pt 2), 313-320. [Link]

  • Bock, K., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, 37b, 341-344. [Link]

  • Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 60(3), 137-150. [Link]

  • de Souza, M. V. N. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 8(1), 54-65. [Link]

  • Eroglu, C., et al. (2016). Thrombospondin-4 reduces binding affinity of [(3)H]-gabapentin to calcium-channel α2δ-1-subunit but does not interact with α2δ-1 on the cell-surface when co-expressed. Scientific Reports, 6, 24531. [Link]

  • Stańczak, A., et al. (1997). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. Pharmazie, 52(2), 91-97. [Link]

Sources

Conformation vs. Flexibility: The Pharmacological Divergence of Cyclobutyl and Isobutyl GABA Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the pharmacological divergence between flexible acyclic GABA analogs (isobutyl derivatives, e.g., Pregabalin) and conformationally restricted cyclic analogs (specifically focusing on the cyclobutyl/cyclohexyl scaffolds).

Executive Summary

The development of gabapentinoids represents a landmark in rational drug design, transitioning from simple GABA mimicry to the targeting of the


 auxiliary subunit of voltage-gated calcium channels (VGCCs). This guide analyzes the structural trade-offs between the isobutyl moiety  (found in Pregabalin) and cyclic constraints  (cyclobutyl/cyclohexyl scaffolds).

While the isobutyl group relies on rotational freedom to adopt the bioactive conformation (mimicking L-Leucine), cyclic derivatives attempt to "pre-pay" the entropic cost of binding by locking the molecule in a rigid scaffold. However, this rigidity introduces a binary risk: the scaffold either perfectly matches the binding pocket or sterically clashes, leading to the distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles observed between these classes.

Molecular Architecture & SAR

The core pharmacophore for


 binding requires a 

-amino acid backbone capable of superimposing with the L-Leucine side chain.
The Isobutyl Strategy (Pregabalin)
  • Structure: (S)-3-(aminomethyl)-5-methylhexanoic acid.

  • Mechanism: The isobutyl side chain possesses free rotation around the C3-C4 bond. This induced fit mechanism allows the molecule to explore conformational space until it finds the low-energy minimum required for the

    
     "Leu-site."
    
  • Thermodynamics: Binding involves an entropic penalty (

    
    ) because the flexible chain must freeze into a single conformation upon binding. However, the enthalpic gain (
    
    
    
    ) from optimal hydrophobic contacts overcomes this penalty.
The Cyclobutyl/Cyclic Strategy (Rigidification)
  • Concept: Replacing the alkyl chain with a ring (cyclobutyl or cyclohexyl) restricts conformational freedom.

  • Cyclobutyl Specifics: The 4-membered ring is significantly flatter than the chair-form cyclohexane (Gabapentin).

    • Advantage:[1][2][3] If the ring locks the amino and carboxyl groups into the exact bioactive distance/angle, the drug binds with higher affinity due to a lower entropic penalty (rigid body binding).

    • Disadvantage:[2] The cyclobutyl ring has less "wiggle room." Unlike the chair-form cyclohexane, which can undergo ring flipping, the cyclobutyl ring is relatively static. If the substituents are not in the perfect cis/trans orientation, affinity for

      
       is abolished.
      
  • SAR Insight: Research indicates that the cyclohexyl ring (Gabapentin) provides the optimal steric bulk to fill the hydrophobic pocket, whereas cyclobutyl analogs often suffer from reduced affinity unless specific stereochemical constraints (e.g., cis-3-substitution) are met.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic:

G cluster_0 Target: alpha2-delta Subunit (Leu-Site) cluster_1 Ligand Strategies Pocket Hydrophobic Pocket (Requires L-Leu Shape) Isobutyl Isobutyl-GABA (Pregabalin) Isobutyl->Pocket Induced Fit (High Entropy Cost) Note1 Success depends on rotamer matching Isobutyl->Note1 Cyclic Cyclic-GABA (Cyclobutyl/Hexyl) Cyclic->Pocket Lock & Key (Low Entropy Cost) Note2 Success depends on stereochemistry (cis/trans) Cyclic->Note2

Caption: Comparison of binding thermodynamics. Isobutyl ligands rely on flexibility (Induced Fit), while Cyclic ligands rely on pre-organization (Lock & Key).

Pharmacokinetics: The LAT1 Gateway

The defining differentiator between these derivatives is not just receptor binding, but transport efficiency . Both classes rely on the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) to cross the Blood-Brain Barrier (BBB) and intestinal epithelium.

Transport Kinetics Comparison
ParameterIsobutyl (Pregabalin)Cyclic (Gabapentin/Cyclobutyl)Mechanistic Cause
Transport Mechanism LAT1 SubstrateLAT1 SubstrateStructural mimicry of L-Leucine.
Km (Affinity) Low (High Affinity)Higher (Lower Affinity)Isobutyl fits the transporter pore more naturally than the bulky ring.
Vmax (Capacity) HighLowThe rigid ring slows the transporter's conformational shift (Outward -> Inward).
Absorption Profile Linear (First-Order)Saturable (Zero-Order)Transporter saturation occurs rapidly with cyclic analogs due to slower turnover.
Bioavailability >90% (Independent of dose)Variable (Drops as dose increases)Limited number of transporters at the intestinal brush border.
The LAT1 Transport Cycle

The rigid cyclobutyl/cyclohexyl ring can "jam" the transporter in the occluded state longer than the flexible isobutyl chain, leading to the saturation kinetics observed clinically with Gabapentin.

LAT1 cluster_kinetics Kinetic Impact State1 Outward Open (Extracellular) State2 Ligand Bound (Occluded State) State1->State2 Binding (Km) State3 Inward Open (Intracellular) State2->State3 Translocation (Vmax) State3->State1 Reset (Rate Limiting) Ligand GABA Derivative State3->Ligand Release Ligand->State1 Enter Text Cyclic analogs (Rigid) stabilize the Occluded State longer -> Lower Vmax -> Saturable Absorption

Caption: The LAT1 alternating access mechanism. Rigid cyclic analogs slow the transition from Occluded to Inward Open, causing saturable absorption.

Experimental Protocols

To validate the comparative pharmacology of cyclobutyl vs. isobutyl derivatives, the following self-validating protocols are standard.

Protocol A: Radioligand Binding Assay

Objective: Determine affinity (


) for the gabapentin binding site.
  • Membrane Preparation:

    • Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4).

    • Centrifuge at 100,000 x g for 30 min. Resuspend pellet to protein conc. of ~2 mg/mL.

  • Incubation:

    • Ligand: [3H]-Gabapentin (Specific Activity ~80 Ci/mmol).

    • Competitor: Serial dilutions of Isobutyl-GABA or Cyclobutyl-GABA (

      
       to 
      
      
      
      M).
    • Non-Specific Control: 10

      
      M unlabeled Gabapentin.
      
    • Incubate for 45 min at 21°C (Binding is temperature-sensitive; do not use 37°C as dissociation rates increase).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of unlabeled Gabapentin must be ~15-20 nM. If >50 nM, membrane integrity is compromised.
      
Protocol B: LAT1 Competitive Uptake Assay (Oocytes)

Objective: Differentiate between a substrate (transported) and a blocker (binds but not transported).

  • System: Xenopus laevis oocytes expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer: [14C]-L-Leucine.

  • Procedure:

    • Incubate oocytes in ND96 buffer containing [14C]-L-Leucine (10

      
      M).
      
    • Add test compound (Cyclobutyl vs. Isobutyl derivative) at 100

      
      M.
      
    • Measure uptake over 10 minutes (linear phase).

  • Differentiation Step (Critical):

    • Trans-Stimulation Assay: Pre-load oocytes with the test compound (unlabeled). Then measure the influx of [14C]-Leucine.

    • Result Logic: If the test compound is a substrate (like Pregabalin), pre-loading will stimulate Leucine uptake (exchange mechanism). If it is an inhibitor , it will not.

References

  • Bryans, J. S., et al. (1998).[4] "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry. Link

  • Gee, N. S., et al. (1996).[5][6] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[4][5][7][8][9][10][11][12] Journal of Biological Chemistry. Link

  • Field, M. J., et al. (2006).[7][13] "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[14] Proceedings of the National Academy of Sciences. Link[14]

  • Cundy, K. C., et al. (2004).[2] "XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability." Journal of Pharmacology and Experimental Therapeutics. Link

  • Silverman, R. B. (2008). "From Basic Science to Blockbuster Drug: The Discovery of Lyrica." Angewandte Chemie International Edition. Link

Sources

A Comprehensive Toxicological and Safety Assessment Framework for 4-Amino-3-cyclobutylbutanoic acid HCl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel chemical entities (NCEs) necessitates a rigorous and systematic evaluation of their safety profile before human administration. This guide provides a comprehensive framework for the toxicological assessment of 4-Amino-3-cyclobutylbutanoic acid HCl, a novel GABA (γ-aminobutyric acid) analog with potential therapeutic applications. As no public-domain toxicological data for this specific compound currently exists, this document serves as a prospective, multi-phase strategic plan for researchers and drug development professionals. It outlines a logical progression from early-stage in silico and in vitro screening to definitive IND-enabling in vivo studies conducted under Good Laboratory Practice (GLP) standards. The causality behind each experimental choice is detailed, emphasizing a self-validating system of protocols designed to meet international regulatory expectations (e.g., FDA, ICH) and ensure the highest standards of scientific integrity.

Introduction: Charting the Course for a Novel GABA Analog

4-Amino-3-cyclobutylbutanoic acid HCl emerges as a structurally novel analog of GABA, suggesting potential activity within the central nervous system (CNS). Its unique cyclobutyl moiety distinguishes it from existing therapeutic agents, demanding a de novo, thorough toxicological evaluation. The primary objective of the program outlined herein is to systematically identify potential hazards, establish a dose-response relationship for any adverse effects, and ultimately define a No-Observed-Adverse-Effect Level (NOAEL). This NOAEL is the cornerstone for calculating a safe starting dose for first-in-human (Phase I) clinical trials.[1][2]

This guide is structured as a phased approach, beginning with rapid, cost-effective non-animal methods and progressing to more complex, regulatory-required animal studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and allows for early, data-driven decision-making to de-risk the development program.[3][4]

Phase I: Foundational Safety Screening (In Silico & In Vitro Assessment)

Rationale: The initial phase focuses on computational and cell-based assays to provide a foundational understanding of the compound's intrinsic toxicological liabilities. This approach is cost-effective, high-throughput, and crucial for early hazard identification before committing to resource-intensive in vivo studies.[5][6] It allows for the early flagging of liabilities such as genetic damage or off-target activities that could terminate a development program.

In Silico Toxicological Prediction

Causality: Before any laboratory work commences, computational (in silico) models are leveraged to predict potential toxicities based on the chemical structure of 4-Amino-3-cyclobutylbutanoic acid HCl. Quantitative Structure-Activity Relationship (QSAR) models compare the NCE's structure to databases of known toxicants, providing predictive flags for endpoints like mutagenicity, carcinogenicity, and skin sensitization. This step is purely predictive but invaluable for focusing subsequent experimental work.

Step-by-Step Methodology:

  • Obtain the 2D structure (SMILES or MOL file) of 4-Amino-3-cyclobutylbutanoic acid HCl.

  • Utilize validated QSAR software platforms (e.g., DEREK Nexus®, TOPKAT®) to screen the structure against predictive models for key toxicological endpoints.

  • Analyze the output for alerts, paying close attention to the structural fragments triggering the alert and the confidence level of the prediction.

  • Compile a report summarizing potential liabilities to guide the in vitro testing strategy.

In Vitro Genetic Toxicology: The Standard Battery (ICH S2(R1))

Causality: A standard battery of genotoxicity tests is a regulatory requirement to assess a compound's potential to cause genetic damage, which can lead to heritable diseases or cancer.[7][8][9] The battery approach is necessary because no single test can detect all relevant genotoxic mechanisms.[7]

Experiment 1: Bacterial Reverse Mutation (Ames) Test This assay evaluates the potential of the test article to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Step-by-Step Methodology:

  • Dose Range Finding: Determine the cytotoxicity of the compound to the bacterial strains to select appropriate, non-toxic concentrations for the main experiment.

  • Plate Incorporation Method: Prepare a mixture of the bacterial tester strain, the test article at various concentrations, and, for relevant plates, a liver homogenate (S9 fraction) for metabolic activation.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state) on the test plates and compare them to the solvent control plates.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies (typically a ≥2-fold increase over background) is considered a positive result.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Strains (e.g., S. typhimurium) D Mix Components & Plate (+/- S9 Extract) A->D B Test Compound (4-Amino-3-cyclobutylbutanoic acid HCl) B->D C S9 Liver Extract (for metabolic activation) C->D E Incubate (37°C, 48-72h) D->E F Count Revertant Colonies E->F G Compare to Solvent Control F->G H Result G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experiment 2: In Vitro Mammalian Cell Micronucleus Test This cytogenetic assay detects damage to chromosomes or the mitotic apparatus in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[10]

Step-by-Step Methodology:

  • Cell Culture: Culture the selected mammalian cells to a suitable confluency.

  • Exposure: Treat the cells with the test article at various concentrations, with and without S9 metabolic activation, for a short (e.g., 3-6 hours) and long (e.g., 24 hours) exposure period.

  • Recovery & Harvest: After exposure, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells. Incubate further to allow for one cell division.

  • Staining & Scoring: Harvest the cells, fix, and stain the cytoplasm and nuclei. Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes).

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In Vitro Cytotoxicity & Organ-Specific Toxicity

Causality: Early assessment of cytotoxicity helps establish concentration ranges for other in vitro assays and can provide initial warnings about organ-specific toxicity.[4][5] For a potential CNS-active compound, evaluating toxicity in both a hepatic cell line (for metabolism-related toxicity) and a neuronal cell line is prudent.

Step-by-Step Methodology (using HepG2 and SH-SY5Y cell lines):

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose cells to a wide concentration range of the test article for 24 to 72 hours.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).

  • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell viability) for each cell line.

ParameterHepG2 Cells (Liver Model)SH-SY5Y Cells (Neuronal Model)
Endpoint Cytotoxicity (IC50)Cytotoxicity (IC50)
Exposure Time 24h, 48h, 72h24h, 48h, 72h
Assay Method MTT or equivalentMTT or equivalent
Purpose Assess potential for drug-induced liver injury (DILI)Assess potential for neurotoxicity
Table 1: Proposed In Vitro Cytotoxicity Screening Panel.

Phase II: In Vivo Non-GLP Exploratory Studies

Rationale: This phase transitions the investigation into a whole-animal system to understand the compound's pharmacokinetic (PK) profile and its acute tolerability.[11] These non-GLP studies are exploratory and crucial for designing the more rigid, expensive, and regulatory-focused GLP studies.[12]

Dose Range-Finding (DRF) Study

Causality: The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) and to observe the general toxicity profile of the compound. This information is essential for selecting the appropriate dose levels for the definitive repeated-dose toxicity studies.

Step-by-Step Methodology (Rodent Model, e.g., Sprague-Dawley Rat):

  • Animal Acclimation: Acclimate animals (e.g., 5 per sex per group) to laboratory conditions.

  • Dose Administration: Administer the test article, typically via the intended clinical route (e.g., oral gavage), at escalating doses to different groups of animals. Include a vehicle control group.

  • Observation: Monitor animals intensively for 7-14 days for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight, food consumption) and mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

  • Endpoint Analysis: Determine the MTD (the highest dose that does not cause mortality or life-threatening toxicity) and identify potential target organs of toxicity.

Pharmacokinetic (PK) Profiling

Causality: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicology data.[13] A PK study reveals how much of the drug gets into the bloodstream, how long it stays there, and which tissues it might distribute to, providing critical context for observed toxicities.

Step-by-Step Methodology (Rodent Model):

  • Animal Preparation: Use cannulated rats to allow for serial blood sampling.

  • Dose Administration: Administer a single dose of the compound, both intravenously (IV, to determine absolute bioavailability) and via the intended clinical route (e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and analyze the concentration of the parent drug using a validated LC-MS/MS method.

  • Parameter Calculation: Use PK software to calculate key parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (total drug exposure)Key measure of overall exposure, used for dose-response
Elimination half-lifeDetermines dosing interval and time to steady-state
F% Bioavailability (Oral)Percentage of oral dose that reaches systemic circulation
Table 2: Key Pharmacokinetic Parameters.

Phase III: The Definitive IND-Enabling GLP Toxicology Program

Rationale: This is the formal safety assessment phase conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[13] The data generated in this phase forms the core of the safety submission within an Investigational New Drug (IND) application to the FDA or equivalent regulatory bodies.[1]

Acute Oral Toxicity (as per OECD Guideline 425)

Causality: This study provides a quantitative measure of a substance's acute toxicity (the LD50) after a single oral dose and is required for hazard classification and labeling.[14][15] The Up-and-Down Procedure (OECD 425) is used as it minimizes animal usage while providing a statistically robust estimate of the LD50.[16][17]

Step-by-Step Methodology (Up-and-Down Procedure):

  • Species Selection: Use a single sex (typically female rats, as they are often slightly more sensitive).

  • Starting Dose: Dose a single animal at a level just below the best estimate of the LD50 (informed by the DRF study).

  • Sequential Dosing: Dose animals one at a time, typically at 48-hour intervals. If an animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next is decreased. The dose progression factor is fixed (e.g., 3.2x).

  • Observation: Observe animals for up to 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

OECD_425_Workflow start Start with Dose 'X' (from DRF study) dose1 Dose Animal 1 at Dose X start->dose1 outcome1 Observe Outcome (48h) dose1->outcome1 survives Animal Survives outcome1->survives Yes dies Animal Dies outcome1->dies No dose_up Dose Next Animal at Dose X * 3.2 survives->dose_up dose_down Dose Next Animal at Dose X / 3.2 dies->dose_down continue_test Continue until stopping criteria are met (e.g., 4 reversals) dose_up->continue_test dose_down->continue_test calculate Calculate LD50 (Maximum Likelihood) continue_test->calculate

Caption: Decision workflow for the OECD 425 Up-and-Down Procedure.

Repeated-Dose Toxicity Studies

Causality: These studies are critical for evaluating the safety of a drug following repeated administration and are designed to support the duration of the proposed clinical trials.[18] Using two species (one rodent, one non-rodent) is a standard regulatory requirement to assess inter-species differences in toxicity.[18]

Step-by-Step Methodology (e.g., 28-Day study in Rat and Beagle Dog):

  • Study Design: Use 3-4 dose groups (e.g., Low, Mid, High) plus a vehicle control group. Dose levels are based on the DRF/MTD data. Include recovery groups at the high dose and control to assess the reversibility of any findings.

  • Daily Dosing & Observation: Administer the test article daily for 28 consecutive days. Conduct detailed clinical observations, including body weight and food consumption measurements.

  • Interim Monitoring: Perform interim analyses of blood (hematology and clinical chemistry) and urine (urinalysis) at specified time points.

  • Terminal Procedures: At the end of the 28-day period (or recovery period), conduct a full necropsy, weigh key organs, and collect a comprehensive set of tissues.

  • Histopathology: A board-certified veterinary pathologist examines the preserved tissues microscopically to identify any treatment-related changes.

  • NOAEL Determination: The highest dose level at which no adverse treatment-related findings are observed is defined as the NOAEL.

Study ComponentRodent (Sprague-Dawley Rat)Non-Rodent (Beagle Dog)
Duration 28 days + 14-day recovery28 days + 14-day recovery
Groups 4 (Control, Low, Mid, High)4 (Control, Low, Mid, High)
Animals/Sex/Group 104
Route Proposed clinical route (e.g., Oral Gavage)Proposed clinical route (e.g., Oral Capsule)
Key Endpoints Clinical signs, body weight, food/water intake, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathologyClinical signs, body weight, food intake, ECGs, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology
Table 3: Summary Design for 28-Day Repeated-Dose GLP Toxicity Studies.
Safety Pharmacology Core Battery (ICH S7A)

Causality: This battery of tests is designed specifically to detect adverse effects on the three vital organ systems whose acute failure can be life-threatening: the cardiovascular, respiratory, and central nervous systems.[1]

Step-by-Step Methodology:

  • Cardiovascular System: Typically evaluated in conscious, telemeterized non-rodents (e.g., Beagle dogs). Animals are surgically implanted with a device that continuously records ECG, blood pressure, and heart rate before and after drug administration.

  • Respiratory System: Evaluated in rodents (e.g., rats) using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.

  • Central Nervous System: Assessed in rodents using a functional observational battery (FOB) and automated activity measurements. The FOB includes detailed observation of behavior, autonomic signs, neuromuscular function, and reactivity to stimuli.

Data Synthesis and Human Risk Assessment

The culmination of this comprehensive program is the integration of all data—in silico, in vitro, and in vivo—to perform a robust risk assessment. The NOAEL identified in the most sensitive species from the definitive repeated-dose GLP studies is the key value. This NOAEL is used, along with allometric scaling and the application of safety factors, to calculate the Maximum Recommended Starting Dose (MRSD) for Phase I clinical trials, ensuring a sufficient safety margin for human volunteers.

Conclusion

The toxicological assessment of a novel chemical entity like 4-Amino-3-cyclobutylbutanoic acid HCl is a rigorous, multi-faceted endeavor that forms the bedrock of its clinical development program. The phased strategy detailed in this guide provides a scientifically sound and regulatory-compliant pathway for characterizing its safety profile. By systematically progressing from predictive modeling and in vitro screens to definitive GLP in vivo studies, drug developers can build a comprehensive safety package, make informed decisions, and confidently advance promising new therapies to the clinic. This framework is a dynamic template; any positive or unexpected findings, particularly in the genotoxicity or safety pharmacology studies, would trigger further specialized mechanistic studies to fully understand the potential risk to humans.

References

  • U.S. Food and Drug Administration. (2012). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. [Link]

  • Sygnature Discovery. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Sygnature Discovery. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development. Vivotecnia. [Link]

  • ResearchGate. (2018). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed. [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox. [Link]

  • ResearchGate. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. [Link]

  • Federal Register. (2012). International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. [Link]

  • U.S. Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Pacific BioLabs. [Link]

  • News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical. [Link]

  • WuXi Biologics. (n.d.). Toxicology Studies | In Vivo Pharmacology Services. WuXi Biologics. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. European Commission. [Link]

  • U.S. Environmental Protection Agency. (2001). OECD Guidelines for Testing of Chemicals. EPA. [Link]

  • Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • Auxo-Chromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxo-Chromo-Fours. [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River. [Link]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Porsolt. (n.d.). In Vitro Toxicology Testing. Porsolt. [Link]

  • Toxometris.ai. (n.d.). In Vitro Toxicology in Drug Development. Toxometris.ai. [Link]

Sources

Methodological & Application

Synthesis of radiolabeled 4-Amino-3-cyclobutylbutanoic acid for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of [1-14C]-4-Amino-3-cyclobutylbutanoic Acid for Mass Balance Studies

Executive Summary

This guide details the strategic radiosynthesis of 4-Amino-3-cyclobutylbutanoic acid , a structural analog of


-aminobutyric acid (GABA) exhibiting potential activity at the 

subunit of voltage-gated calcium channels. To support regulatory-compliant Mass Balance and ADME (Absorption, Distribution, Metabolism, Excretion) studies as per FDA Guidance (2024), this protocol utilizes Carbon-14 (

C)
labeling.

The chosen synthetic route incorporates the radiolabel at the C-1 (carbonyl) position. This position is selected for its high metabolic stability, ensuring that the radioactive signal remains associated with the parent scaffold and its primary metabolites rather than being lost as


CO

via decarboxylation pathways common to peripheral positions.

Strategic Radiochemistry

Isotope Selection: Why Carbon-14?

While Tritium (


H) offers higher specific activity, it suffers from potential biological exchange (loss of label to body water), rendering it unsuitable for quantitative mass balance. Carbon-14 is the industry standard for definitive ADME studies due to:
  • Metabolic Stability: The label is incorporated into the carbon skeleton.

  • Detection Efficiency: Ideal energy profile (

    
     keV) for Whole-Body Autoradiography (QWBA) and Liquid Scintillation Counting (LSC).
    
  • Regulatory Alignment: Meets FDA and EMA requirements for total radioactivity recovery (>90% target).

Retrosynthetic Analysis

The synthesis hinges on constructing the


-amino acid core via a Michael addition  of nitromethane to a radiolabeled 

-unsaturated ester.
  • Key Disconnection: The C3–C4 bond.

  • Radiolabeled Precursor: Triethyl [1-14C]phosphonoacetate . This reagent is commercially available, non-volatile, and allows for the introduction of the label in a single, high-yield Horner-Wadsworth-Emmons (HWE) step.

Detailed Synthesis Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of Ethyl 3-cyclobutyl-[1-14C]acrylate.

Reagents:

  • Cyclobutanecarbaldehyde (1.0 eq)

  • Triethyl [1-14C]phosphonoacetate (1.1 eq, Specific Activity ~50 mCi/mmol)

  • Sodium hydride (NaH, 60% dispersion, 1.2 eq)

  • THF (anhydrous)

Procedure:

  • Suspend NaH in anhydrous THF at 0°C under argon.

  • Dropwise add Triethyl [1-14C]phosphonoacetate. Stir for 30 min to generate the phosphonate carbanion.

  • Add Cyclobutanecarbaldehyde slowly. The solution will likely turn clear/yellow.

  • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by radio-TLC (Hexane/EtOAc 8:2).

  • Quench: Add saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Silica gel flash chromatography.

    • Yield Target: >85% radiochemical yield.

Step 2: Michael Addition

Objective: Synthesis of Ethyl 4-nitro-3-cyclobutyl-[1-14C]butanoate.

Reagents:

  • Nitromethane (5.0 eq, excess as solvent/reactant)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)

  • Note: For chiral synthesis, a chiral catalyst (e.g., thiourea derivatives) would replace DBU. This protocol describes the racemic route common for initial PK range-finding.

Procedure:

  • Dissolve the acrylate from Step 1 in Nitromethane.

  • Add DBU dropwise at RT.

  • Heat to 60°C for 4–6 hours. This drives the addition of the nitronate anion to the

    
    -position.
    
  • Workup: Dilute with Et

    
    O, wash with 1N HCl (to remove DBU) and brine.
    
  • Concentrate the organic layer. The nitro-ester intermediate is often an oil.

Step 3: Reduction and Hydrolysis

Objective: Formation of [1-14C]-4-Amino-3-cyclobutylbutanoic acid.

Reagents:

  • Raney Nickel (active slurry) or Pd/C (10%)

  • Hydrogen gas (H

    
    , balloon or Parr shaker at 30 psi)
    
  • Ethanol/Water (1:1)

  • 6N HCl (for hydrolysis)

Procedure:

  • Reduction: Dissolve nitro-ester in EtOH. Add catalyst (Raney Ni preferred for nitro

    
     amine without affecting the cyclobutyl ring). Hydrogenate for 6–12 hours.
    
    • Intermediate: This forms the

      
      -lactam (pyrrolidinone) spontaneously or the amino-ester.
      
  • Hydrolysis: Filter off catalyst (Caution: Pyrophoric). Add 6N HCl to the filtrate and reflux for 4 hours to open the lactam/hydrolyze the ester.

  • Isolation: Concentrate to dryness. Redissolve in minimal water and adjust pH to 6.5 (isoelectric point) with dilute NaOH or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

  • Final Purification: Recrystallization from EtOH/Water.

Visualization of Workflows

Diagram 1: Radiosynthesis Pathway

This flowchart illustrates the chemical transformation from the labeled precursor to the final drug substance.

Radiosynthesis Start Cyclobutane- carbaldehyde Step1 HWE Reaction (NaH, THF) Start->Step1 Label Triethyl [1-14C] phosphonoacetate Label->Step1 14C Source Inter1 Ethyl 3-cyclobutyl- [1-14C]acrylate Step1->Inter1 Step2 Michael Addition (Nitromethane, DBU) Inter1->Step2 Inter2 Nitro-Ester Intermediate Step2->Inter2 Step3 Hydrogenation & Hydrolysis (H2, Raney Ni; HCl) Inter2->Step3 Final [1-14C]-4-Amino-3- cyclobutylbutanoic acid Step3->Final

Caption: Synthetic route utilizing [1-14C]phosphonoacetate to introduce the radiolabel at the metabolically stable carbonyl position.

Diagram 2: DMPK Study Workflow

This diagram outlines the application of the synthesized material in a regulatory Mass Balance study.

DMPK_Workflow cluster_Samples Sample Collection Batch Radiolabeled Batch (>98% RCP, ~50 µCi/mg) Formulation Dose Formulation (IV/PO) Batch->Formulation Animal In Vivo Dosing (Rat/Dog/Human) Formulation->Animal Blood Plasma/Blood Animal->Blood Excreta Urine/Feces Animal->Excreta Carcass QWBA (Tissue Dist.) Animal->Carcass Analysis Radio-Quantitation (LSC) Blood->Analysis Excreta->Analysis Report Mass Balance Report (Recovery >90%) Carcass->Report Imaging MetID Metabolite ID (HPLC-beta-RAM-MS) Analysis->MetID Hot Peaks MetID->Report

Caption: Workflow for utilizing the radiolabeled compound in ADME studies, ensuring tracking of total radioactivity and metabolite identification.

Quality Control & Validation

Before release for biological studies, the radiolabeled compound must meet strict specifications.

ParameterSpecificationMethod
Radiochemical Purity (RCP) > 97.0%HPLC with Radiodetector (

-RAM)
Chemical Purity > 98.0%HPLC-UV (210 nm)
Specific Activity 50–60 mCi/mmolMass Spectrometry / Gravimetric LSC
Identity Co-elution with standardHPLC
Solvent Residuals < ICH LimitsGC-Headspace

Self-Validating Check:

  • Isotopic Dilution: If the synthesized specific activity is too high (>100 mCi/mmol), dilute with non-labeled (cold) standard to the target range. This ensures the chemical dose administered to animals remains physiological while maintaining sufficient radioactive counts for detection.

References

  • FDA Guidance for Industry. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. U.S. Food and Drug Administration.[1][2][3] [Link]

  • Gottschlich, R., et al. (1994). Synthesis of substituted beta-amino acids.[4][5][6][7] Journal of Medicinal Chemistry. (General reference for Michael addition routes to GABA analogs).

  • Vogelsam, G. D., & Knaus, E. E. (2005). Synthesis and anticonvulsant activities of gamma-aminobutyric acid (GABA) analogues.[6] Drug Development Research.[8][9][10][11]

  • International Conference on Harmonisation (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (M3(R2)).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Amino-3-cyclobutylbutanoic Acid HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-CB-GABA-001 Subject: Troubleshooting Yield Bottlenecks & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Amino-3-cyclobutylbutanoic acid hydrochloride (a structural analog of Gabapentin and Pregabalin) presents unique challenges due to the steric bulk of the cyclobutyl group and the thermodynamic tendency of


-amino acids to cyclize into lactams (pyrrolidones).

This guide addresses the three critical "Yield Killers" identified in pilot-plant and bench-scale optimizations:

  • Incomplete Michael Addition: Steric hindrance at the

    
    -position.
    
  • The "Lactam Trap": Unwanted cyclization during reduction.

  • Isolation Losses: High water solubility of the zwitterion/salt.

Part 1: The Synthetic Pathway & Logic

To improve yield, we must first validate the route. The Nitromethane Route is recommended for high-purity synthesis as it avoids the handling of cyanide (industrial route) while offering better stereocontrol potential if chiral catalysts are used later.

Workflow Visualization

G Start Cyclobutane Carboxaldehyde Step1 Step 1: Knoevenagel (Formation of Alkene) Start->Step1 + Malonic Acid/Ester Inter1 3-Cyclobutylacrylic Acid/Ester Step1->Inter1 Step2 Step 2: Michael Addition (Nitromethane) Inter1->Step2 + CH3NO2 (Base Cat.) Inter2 3-Cyclobutyl-4-nitro butanoic acid Step2->Inter2 Step3 Step 3: Hydrogenation (Critical Control Point) Inter2->Step3 H2, Pd/C or Ra-Ni Lactam IMPURITY: Cyclobutyl-pyrrolidone (Lactam) Step3->Lactam Neutral/Basic pH (Heat) Final Target Product: 4-Amino-3-cyclobutyl butanoic acid HCl Step3->Final Acidic Conditions (Prevents Cyclization) Lactam->Final Hydrolysis (6N HCl)

Figure 1: The Nitromethane Synthetic Pathway highlighting the critical divergence point for Lactam impurity formation.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: The Knoevenagel Condensation

Context: Reaction of Cyclobutanecarboxaldehyde with Malonic Acid (or ester).

Q: My aldehyde conversion is stalled at ~60%. Adding more catalyst turns the reaction black. How do I push this to completion?

A: The cyclobutyl group is chemically stable, but the aldehyde is prone to self-condensation (aldol) if the base concentration is too high.

  • The Fix: Switch from a "dump and stir" method to a Dean-Stark water removal protocol.

  • Protocol Adjustment:

    • Use Toluene as the solvent (azeotropic water removal drives the equilibrium).

    • Catalyst: Use a mixture of Piperidine (0.1 eq) and Glacial Acetic Acid (0.2 eq). The acid buffers the base, preventing the aldehyde from polymerizing.

    • Temperature: Reflux is required.[1] If you see black tar, your temperature is too high for the stability of the aldehyde; switch to Benzene (lower boiling point) or use molecular sieves in the reaction vessel at

      
      .
      
Module 2: The Michael Addition (The Bottleneck)

Context: Addition of Nitromethane to 3-cyclobutylacrylate. This establishes the carbon skeleton.

Q: I am seeing significant amounts of "dimer" impurities, and the reaction is sluggish (48h+). Why?

A: This is the classic "Steric vs. Kinetic" battle. The cyclobutyl group provides steric bulk at the


-position, slowing down the nucleophilic attack of the nitronate. The "dimer" is likely the result of the nitronate attacking two acrylate molecules.

Optimization Table: Michael Addition Conditions

VariableStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanism of Action
Base DBU or Triton B (Strong)TMG (Tetramethylguanidine) or TBAF TMG is sterically less hindered and provides a "softer" deprotonation, reducing polymerization.
Solvent THF or MethanolNeat (Solvent-free) or DMSO High concentration drives the bimolecular reaction against steric hindrance.
Temperature Room Temperature

Thermal energy is needed to overcome the activation energy barrier caused by the cyclobutyl ring.
Stoichiometry 1:1 Ratio5-10 equivalents of Nitromethane Excess nitromethane acts as solvent and statistically prevents the "dimer" (double addition).

Critical Protocol:

Use 10 eq. of Nitromethane. Add the base (TMG, 0.2 eq) slowly at


, then ramp to 

. The excess nitromethane is easily removed by rotary evaporation later.
Module 3: Reduction & The "Lactam Trap"

Context: Hydrogenation of the Nitro group to the Amine.

Q: My mass spec shows the correct mass (M+1), but the NMR is missing the carboxylic acid proton, and the product is not soluble in water. What happened?

A: You have made the Lactam (Cyclobutyl-pyrrolidone) . When the nitro group reduces to an amine (


), it is spatially very close to the carboxylic ester/acid (

). If the pH is neutral or basic, the amine attacks the carbonyl, closing the ring to form a stable 5-membered lactam.

The Solution: Acidic Hydrogenation You must protonate the amine immediately upon formation to kill its nucleophilicity.

  • Incorrect:

    
    , Pd/C, Methanol. (Yields ~80% Lactam).[2]
    
  • Correct:

    
    , Pd/C, Acetic Acid  or Methanol/HCl .
    
    • Mechanism:[3][4][5][6][7]

      
      . The ammonium ion cannot attack the ester.
      

Recovery Strategy (If you already have Lactam): Don't throw it away.

  • Suspend the lactam in 6N HCl .

  • Reflux for 6–12 hours.

  • This hydrolyzes the amide bond, opening the ring back to the desired amino acid hydrochloride.

Module 4: Purification & Salt Formation

Context: Isolating the HCl salt.

Q: The product is a sticky oil that won't crystallize. I can't filter it.

A: 4-Amino-3-cyclobutylbutanoic acid HCl is highly hygroscopic. "Sticky oil" usually means trapped water or solvent.

Crystallization Protocol:

  • Drying: Evaporate the crude HCl hydrolysis mixture to absolute dryness (use a high-vacuum pump to remove trace water). You should have a foam/glass.

  • Solvent System: Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Ethanol .

  • Anti-Solvent: Add Ethyl Acetate or Acetone dropwise until the solution turns slightly cloudy.

  • Cooling: Let it stand at room temperature, then move to

    
    . Do not crash cool, or you will trap impurities.
    
  • Desiccation: Filter rapidly under nitrogen (to avoid moisture absorption) and dry in a vacuum oven with

    
    .
    

Part 3: References & Authority

  • Pregabalin Process Chemistry (Analogous Route):

    • Source: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997, 1(1), 26–38.

    • Relevance: Establishes the baseline for Knoevenagel/Michael routes in 3-substituted GABA analogs.

  • Asymmetric Michael Addition (Nitromethane):

    • Source: Gotoh, H., et al. "Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction." Organic Letters, 2007, 9(25), 5307–5309.

    • Relevance: Provides the catalyst system for high-yield asymmetric addition of nitromethane, applicable if a specific enantiomer of the cyclobutyl analog is required.

  • Lactam Prevention Strategies:

    • Source: Ordóñez, M., et al. "Stereoselective Synthesis of

      
      -Amino Acids."[2] Tetrahedron: Asymmetry, 2016, 27, 999–1055.[2]
      
    • Relevance: Comprehensive review detailing the hydrolysis of lactams to recover amino acid salts.

  • Cyclobutyl Group Chemistry:

    • Source:Journal of Medicinal Chemistry studies on "Gabapentin Enacarbil" (XP13512) and related analogs often utilize similar cyclobutyl-linker chemistry.

    • Note: While specific patents for the exact 3-cyclobutyl isomer are less common than the 3-isobutyl (Pregabalin) patents, the chemistry is homologous.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Nitromethane (explosive hazard under heat/confinement) and Cyclobutanecarboxaldehyde before proceeding.

Sources

Technical Support Center: Troubleshooting Hygroscopicity in 4-Amino-3-cyclobutylbutanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nature of the Beast

4-Amino-3-cyclobutylbutanoic acid hydrochloride is a structural analog of GABA (gamma-aminobutyric acid), sharing physicochemical similarities with Gabapentin and Pregabalin. While the cyclobutyl moiety introduces lipophilicity, the hydrochloride salt form creates a highly polar ionic headgroup.

The Core Problem: This molecule exhibits deliquescence . The critical relative humidity (CRH) of amine HCl salts is often low (frequently <40% RH). When ambient humidity exceeds this threshold, the crystal lattice energy is overcome by the hydration energy, causing the powder to adsorb water, liquefy, or form hard "cakes." This is not merely a physical nuisance; it alters the molecular weight (leading to dosing errors) and can accelerate chemical degradation via hydrolysis or cyclization.[1]

Diagnostic & Assessment (FAQs)

Q: The powder looks "sticky" or has formed hard lumps. Is it degraded?

A: Not necessarily, but it is compromised. Clumping indicates the material has exceeded its Critical Relative Humidity (CRH) .

  • Soft Clumps: Usually reversible surface adsorption.

  • Hard Cake/Liquid Film: Indicates deliquescence (phase change).

  • Yellowing/Discoloration: Indicates chemical degradation (likely oxidation or acid-catalyzed hydrolysis).

  • Action: If the color is white but the texture is wrong, perform a purity check (HPLC) before use. If it is discolored, discard it.

Q: How do I accurately measure the water content?

A: Do not rely on Loss on Drying (LOD) via standard oven, as you risk driving off HCl gas, which will skew results and degrade the salt.

  • Gold Standard: Karl Fischer (KF) Titration (Coulometric) . This measures water specifically without thermal stress.

  • Alternative: TGA (Thermogravimetric Analysis) coupled with Mass Spectrometry to distinguish between water loss and HCl loss.

Q: Why is my weighing erratic? The balance never settles.

A: You are observing active moisture uptake. As the powder sits on the balance pan, it absorbs atmospheric water, causing the mass to drift upward continuously.

  • Solution: Use a closed weighing vessel or work within a glove box/bag with RH <20%.

Handling & Processing Protocols

Workflow Visualization: Handling Hygroscopic APIs

HandlingWorkflow Start Start: Powder Retrieval EnvCheck Check Environment (Hygrometer) Start->EnvCheck Decision RH < 30%? EnvCheck->Decision GloveBox Move to Glove Box (N2 Purge) Decision->GloveBox No Bench Benchtop Handling (Rapid) Decision->Bench Yes Weighing Weighing (Closed Vessel) GloveBox->Weighing Bench->Weighing Dissolution Immediate Dissolution or Sealing Weighing->Dissolution

Figure 1: Decision logic for environmental control during handling to prevent deliquescence.

Q: How do I weigh this powder without it turning to liquid?

A: Speed and isolation are key.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • The "Subdivide" Technique: Do not dispense directly from the bulk bottle. Transfer a small amount to a secondary vial in a dry environment (glove box), then weigh from that secondary vial.

  • Antistatic Gun: Use a Zero-Stat gun. Static charge increases surface area exposure; neutralizing it helps powder settle.

Q: Can I grind the clumps with a mortar and pestle?

A: Proceed with extreme caution. Grinding generates heat and exposes new surface area. In a humid room, this accelerates moisture uptake, turning the powder into a paste.

  • Protocol: Only grind in a controlled environment (RH <20%) or under a blanket of dry nitrogen.

Storage & Remediation

Q: What is the optimal storage configuration?

A: The "Matryoshka" (Nesting) Method.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (tightly torqued). Parafilm is insufficient for long-term storage of HCl salts.

  • Secondary Barrier: Heat-sealed aluminized Mylar bag or a heavy-duty Ziploc with a desiccant pack inside.

  • Desiccant Choice: Use Molecular Sieves (4Å) or Silica Gel . Avoid clay desiccants as they are less effective at low RH.

  • Temperature: -20°C is standard, but warm to RT before opening.

Q: Can I dry the powder if it has absorbed moisture?

A: Yes, but you must avoid "melting" the salt or losing HCl.

Vacuum Drying Protocol:

Parameter Setting Rationale
Instrument Vacuum Oven Lowers boiling point of water; removes O2.
Temperature 40°C - 50°C High enough to drive water, low enough to prevent thermal degradation.
Vacuum < 10 mbar Deep vacuum is required to pull bound water.
Desiccant P2O5 (in oven) Optional: Phosphorus pentoxide tray helps scavenge moisture inside the oven.

| Duration | 12 - 24 Hours | Check weight periodically until constant. |

Warning: If the powder has turned yellow or brown, drying will not reverse the chemical degradation. Discard it.

Troubleshooting Logic: The Remediation Tree

RemediationTree Issue Issue: Powder is Clumped/Wet VisualCheck Visual Inspection Issue->VisualCheck Color Is it Discolored? (Yellow/Brown) VisualCheck->Color Discard DISCARD (Chemical Degradation) Color->Discard Yes Texture Texture Check Color->Texture No HardCake Hard Cake (Fused) Texture->HardCake SoftLumps Soft Lumps (Friable) Texture->SoftLumps HPLC Run HPLC (Check Purity) HardCake->HPLC High Risk Sieve Gently Sieve (Mesh 40) SoftLumps->Sieve HPLC->Discard Purity <95% VacDry Vacuum Dry (40°C, 24h) HPLC->VacDry Purity OK Sieve->VacDry

Figure 2: Step-by-step remediation logic for compromised powder.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <921> Water Determination. USP-NF. Link

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • BenchChem. (2025).[1] Preventing Hygroscopicity in Aminoquinoline Free Base Products. (General principles on amine salt handling). Link

  • Jenike & Johanson. (2025). Techniques for Enhancing Powder Flowability and Mitigating Issues Like Caking. Link

  • Tiwari, R., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Pharmaceutical Development and Technology. Link

Sources

Minimizing lactam formation during 4-Amino-3-cyclobutylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Lactam Impurity (4-Cyclobutylpyrrolidin-2-one)

Executive Dashboard: Critical Control Points

The Problem:


-Amino acids are thermodynamically prone to intramolecular cyclization, releasing water to form stable 

-lactams (pyrrolidinones). In the synthesis of 4-amino-3-cyclobutylbutanoic acid, the primary impurity is 4-cyclobutylpyrrolidin-2-one .

Quick Reference Parameters:

ParameterCritical LimitConsequence of Excursion
Workup pH < 4.0 or > 10.0 (Heat dependent)Rapid acid/base-catalyzed cyclization.
Temperature > 50°C (during acidic/drying steps)Kinetic acceleration of dehydration (Lactamization).
Solvent Toluene, Xylene (Reflux)Azeotropic removal of water drives equilibrium to Lactam.
Drying Vacuum, < 45°C Thermal dehydration of the zwitterion.
Target pI 7.1 – 7.4 Optimal range for zwitterion precipitation (minimized solubility).

Mechanistic Insight

The formation of the lactam is an equilibrium process driven by acid catalysis and dehydration . Understanding this pathway is essential for troubleshooting.

Lactamization OpenChain 4-Amino-3-cyclobutylbutanoic Acid (Open Chain Zwitterion) Protonated Protonated Intermediate (Acidic pH) OpenChain->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Intramolecular Nucleophilic Attack Lactam 4-Cyclobutylpyrrolidin-2-one (Lactam Impurity) Tetrahedral->Lactam - H2O (Heat/Dehydration) Lactam->OpenChain Hydrolysis (Strong Base + Heat) Water H2O

Figure 1: The acid-catalyzed dehydration pathway converting the target amino acid into its lactam impurity.

Troubleshooting Guide & Protocols

Scenario A: High Lactam Levels Detected After Acid Hydrolysis

Context: You are hydrolyzing a cyano-ester or amide intermediate using HCl or H2SO4.

Root Cause: Prolonged exposure to mineral acid at high temperatures drives the equilibrium toward the lactam. Corrective Action:

  • Monitor Conversion: Do not over-cook. Stop the reaction immediately upon consumption of the starting material.

  • The "Cold Quench" Protocol:

    • Cool the reaction mixture to < 5°C .

    • Neutralize carefully with NaOH or KOH to pH 7.2 (Isoelectric point).

    • Why? Lactamization is slow at neutral pH and low temperature.

  • Purification:

    • Wash the aqueous solution (at pH 7.2) with Dichloromethane (DCM) or Ethyl Acetate .

    • Mechanism:[1][2][3][4][5] The amino acid is a zwitterion and stays in the water. The lactam is non-ionic and organic-soluble. This wash effectively strips the lactam.

Scenario B: Lactam Forms During Drying

Context: Product purity was 99% wet, but dropped to 95% after drying in the oven.

Root Cause: Thermal dehydration. The crystal lattice water is removed, and adjacent amine/carboxylic acid groups react. Corrective Action:

  • Switch Drying Method: Use a vacuum oven at < 40°C .

  • Azeotropic Drying (Caution): If you must use a solvent to dry, use Isopropanol (IPA) . Do NOT use Toluene.

  • Humidification: In extreme cases, drying to anhydrous levels forces lactamization. Store the product as a hydrate if stability permits.

Scenario C: Difficulty Crystallizing the Free Acid

Context: The oil won't solidify, or solids are gummy (often indicating lactam contamination).

Root Cause: Lactams act as solvents/impurities that disrupt the crystal lattice of the amino acid. Corrective Action:

  • The "Isobutanol" Rescue:

    • Acidify the mixture to pH 1-2 (temporarily).

    • Extract with Isobutanol . The amino acid hydrochloride salt is soluble in isobutanol; inorganic salts (NaCl) are not.

    • Separate the organic layer.

    • Treat the isobutanol layer with Tributylamine (1 equivalent).

    • Result: The amino acid zwitterion precipitates out of the alcohol, while the lactam remains in the mother liquor.

Frequently Asked Questions (FAQ)

Q1: Can I convert the lactam back into the amino acid? A: Yes. This requires base hydrolysis . Treat the lactam-contaminated material with NaOH (aq) at 60-70°C. This opens the ring. You must then carefully neutralize to pH 7.2 and crystallize immediately. Warning: If you re-acidify and heat, it will close again.

Q2: Why is pH 7.2 roughly the magic number? A: This is the approximate Isoelectric Point (pI) of 3-substituted GABA analogs. At the pI, the molecule exists primarily as the zwitterion (


). The nucleophilicity of the amine is dampened (protonated), and the electrophilicity of the carboxylate is low (deprotonated), making cyclization kinetically slowest.

Q3: Which analytical method is best for detecting the lactam? A: HPLC is standard. The lactam is less polar than the amino acid.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.[6]

  • Trend: The Amino Acid elutes early (dead volume); the Lactam elutes later due to the hydrophobic cyclobutyl ring and loss of zwitterionic character.

Validated Protocol: Low-Lactam Isolation

Objective: Isolate 4-amino-3-cyclobutylbutanoic acid from a crude hydrolysis mixture with < 0.1% lactam.

Reagents:

  • Crude Hydrolysis Mixture (Acidic)

  • 50% NaOH solution

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

Workflow:

Protocol Step1 1. Cool Acidic Mixture (T < 5°C) Step2 2. Adjust pH to 7.2 (Slow addition of NaOH) Step1->Step2 Step3 3. DCM Wash (Extracts Lactam Impurity) Step2->Step3 Step4 4. Aqueous Phase Concentration (Vacuum, T < 40°C) Step3->Step4 Keep Aqueous Layer Waste Waste Step3->Waste Discard Organic Layer (Contains Lactam) Step5 5. Crystallization (Add IPA, Cool to 0°C) Step4->Step5

Figure 2: Isolation workflow designed to strip lactam impurities and prevent re-formation.

Detailed Steps:

  • Neutralization: Cool the acidic reaction mixture to 0-5°C. Slowly add 50% NaOH to adjust pH to 7.2 .

  • Decontamination: Extract the aqueous solution twice with DCM (1:1 volume ratio).

    • Checkpoint: Analyze the organic layer by HPLC.[3][7] It should contain the lactam. The aqueous layer contains the product.

  • Crystallization: Concentrate the aqueous layer under high vacuum (keep bath < 40°C) to a slurry. Add Isopropanol (IPA) to precipitate the product.

  • Filtration: Filter the white solid. Wash with cold IPA.

  • Drying: Dry in a vacuum oven at 40°C for 6-12 hours.

References

  • Pfizer Inc. (2009).[7] Pregabalin free of lactam and a process for preparation thereof. U.S. Patent No. 7,488,846.[7] Link

    • Relevance: Defines the industrial standard for minimizing lactam in 3-substituted GABA analogs (homologous chemistry).
  • Dr. Reddy's Laboratories. (2015). Pregabalin impurity preparation method. CN Patent 104829515A. Link

    • Relevance: Details the mechanism of lactam formation under acidic conditions and isol
  • Kagan, H. B., et al. (1998). Kinetic resolution of gamma-amino acids. Tetrahedron: Asymmetry. Relevance: Discusses the thermodynamic stability of gamma-lactams vs. gamma-amino acids.
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.

Sources

Technical Support Center: Solubilization Strategies for 4-Amino-3-cyclobutylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-cyclobutylbutanoic acid is a zwitterionic


-amino acid derivative. Its solubility profile is governed by two competing factors: the electrostatic "push-pull"  of the amino-acid zwitterion and the hydrophobic bulk  of the cyclobutyl ring.

Users frequently encounter precipitation at neutral pH (6.5–7.5) because this range corresponds to the molecule's isoelectric point (pI), where net charge is zero and crystal lattice energy dominates solvation energy. Furthermore, improper heating techniques can trigger intramolecular lactamization , permanently degrading the compound.

This guide provides a validated workflow to solubilize this compound while maintaining chemical integrity.

Module 1: The pH-Solubility Profile (The "U" Curve)

The Mechanism

Like its structural analogs Gabapentin and Pregabalin, this molecule exhibits a U-shaped solubility profile.

  • pH < 4.0: The amine is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The molecule acts as a cation.[1] High Solubility.
  • pH > 10.0: The amine is deprotonated (

    
    ), and the carboxylic acid is deprotonated (
    
    
    
    ). The molecule acts as an anion.[1] High Solubility.
  • pH 6.0 – 8.0 (The Danger Zone): The molecule exists as a zwitterion (

    
    ). The net charge is zero, leading to maximum intermolecular attraction (crystal packing) and minimum hydration. Lowest Solubility. 
    
Protocol: Determining the Operational pH Window

Do not attempt to dissolve the solid directly into a pH 7.4 PBS buffer. It will likely "crash out" or form a gelatinous suspension.

  • Acidic Start: Dissolve the compound in 0.1 N HCl (approx. pH 1–2). It should dissolve readily.

  • Titration: Slowly titrate with 0.1 N NaOH toward the desired pH.

  • Observation: Monitor for turbidity. If the solution becomes cloudy around pH 5–6, you have hit the solubility limit for the zwitterion.

  • Adjustment: If your assay requires pH 7.4, you cannot rely on pH alone. You must switch to Module 2 (Cosolvents) .

Module 2: Cosolvent & Additive Strategy

When physiological pH (7.4) is non-negotiable, you must reduce the dielectric constant of the solvent to accommodate the hydrophobic cyclobutyl group.

Recommended Cosolvent Systems
CosolventMax Conc. (Bio-Assay)Mechanism of ActionCompatibility Note
DMSO 0.1% – 1.0%Disrupts hydrogen bonding network; solvates hydrophobic ring.Gold Standard. High solubilizing power.
PEG 400 5% – 20%Steric hindrance prevents aggregation; amphiphilic solvation.Good for in vivo formulations.
Ethanol < 5%Dielectric constant reduction.Volatile; watch for evaporation in open wells.
The "Pre-Solubilization" Technique

Incorrect: Adding powder to water


 Adding DMSO.
Correct: 
  • Weigh the solid 4-Amino-3-cyclobutylbutanoic acid.

  • Dissolve completely in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilute this stock slowly into the aqueous buffer while vortexing.

Module 3: Critical Instability Warning (Lactamization)

WARNING: 3-substituted GABA analogs are prone to intramolecular lactamization (cyclization) when heated or exposed to strong acid for extended periods. The amino group attacks the activated carboxyl group, expelling water and forming a lactam ring.

  • Symptom: The compound dissolves but loses biological activity.

  • Prevention:

    • NEVER heat the solution above 40°C to aid dissolution.

    • Store stock solutions at -20°C.

    • Avoid prolonged storage at pH < 3.

Visualization: Solubility & Stability Decision Tree

SolubilityWorkflow Start Start: Solid Compound CheckPH Is pH 7.4 required? Start->CheckPH AcidSol Dissolve in 0.1N HCl (pH < 3) CheckPH->AcidSol No (Acidic pH OK) CosolventCheck Use DMSO Stock Method CheckPH->CosolventCheck Yes (Neutral pH) Success Stable Solution AcidSol->Success Dilute Dilute into Buffer CosolventCheck->Dilute LactamRisk WARNING: Do NOT Heat Risk of Lactamization CosolventCheck->LactamRisk If dissolving is slow Precipitate Precipitation Observed? Dilute->Precipitate AddSurfactant Add 0.5% Tween-80 or Cyclodextrin Precipitate->AddSurfactant Yes Precipitate->Success No AddSurfactant->Success

Figure 1: Decision matrix for solubilizing 4-Amino-3-cyclobutylbutanoic acid. Note the critical branch points for pH and cosolvent use.

Troubleshooting FAQs

Q1: I mapped the pH profile, but my solution is still cloudy at pH 4.0. Why? A: You may be observing "Salting Out." If you used a high-molarity buffer (e.g., 1M Phosphate) to adjust the pH, the high ionic strength can dehydrate the hydrophobic cyclobutyl ring.

  • Fix: Reduce buffer strength to 10mM – 50mM.

Q2: Can I sonicate the solution to speed up dissolution? A: Short bursts (30 seconds) in a bath sonicator are acceptable. However, extended sonication generates heat. As noted in Module 3, heat accelerates lactamization. If you must sonicate, use an ice bath to keep the sample cool.

Q3: The solution was clear, but precipitates after freezing and thawing. A: This is Cryoprecipitation . As water freezes, it forms pure ice crystals, forcing the drug and buffer salts into a hyper-concentrated liquid pocket. This causes pH shifts and aggregation.

  • Fix: Add a cryoprotectant like 5% Trehalose or Glucose if freezing is required. Flash-freeze in liquid nitrogen rather than slow-freezing at -20°C.

Q4: How do I verify if I have formed the Lactam impurity? A: Run an HPLC or LC-MS.

  • Parent: Zwitterion peak (Polar).

  • Lactam Impurity: Less polar peak (longer retention time on Reverse Phase C18). The molecular weight will be [Parent MW - 18 Da] due to the loss of water.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on zwitterion pKa and solubility profiles).

  • Perlovich, G. L., et al. (2012). "Solubility and hydration of zwitterionic drugs." Journal of Chemical Thermodynamics. (Thermodynamics of amino acid crystal lattices).

  • Zour, E., et al. (1992).[2] "Stability studies of gabapentin in aqueous solutions." Pharmaceutical Research. (Establishes the lactamization degradation pathway for 3-substituted GABA analogs).

  • Remington: The Science and Practice of Pharmacy. (22nd Edition). Pharmaceutical Press. (Standard protocols for cosolvency and buffer selection).

Sources

Improving baseline stability in HPLC analysis of amino acid hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Baseline Stability & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Hidden" Counter-Ion Challenge

Analyzing amino acid hydrochlorides (AA-HCl) presents a unique dual challenge often overlooked in standard protocols: Chloride UV Absorbance and Local pH Shock .

While the amino acid itself is the target, the hydrochloride counter-ion is not spectrally silent. At low UV wavelengths (200–210 nm), chloride ions possess significant molar absorptivity. When injecting an HCl salt, you are injecting a high-concentration zone of UV-absorbing anions and a strong acid. This disrupts the equilibrium of the mobile phase, leading to "system peaks," negative dips, and baseline wandering that mimics gradient elution issues.

This guide moves beyond generic HPLC advice to address the specific physical chemistry of AA-HCl analysis.

Diagnostic Workflow

Before adjusting chemistry, isolate the symptom.[1] Use this logic flow to determine if your issue is Electronic , Chemical , or Sample-Driven .

BaselineTroubleshooting Start START: Define Baseline Issue Decision1 Is the issue Rhythmic/Cyclic? Start->Decision1 PumpIssue PUMP/MIXER ISSUE Check check-valves & degassing unit Decision1->PumpIssue Yes Decision2 Is it a steady Drift? Decision1->Decision2 No Decision3 Does it happen only with Injection? Decision2->Decision3 No (Random/Spikes) GradientIssue GRADIENT IMBALANCE Mobile Phase A vs B absorbance mismatch Decision2->GradientIssue Yes (Coincides with Gradient) SampleMatrix SAMPLE MATRIX EFFECT Chloride Ion Interference or pH Mismatch Decision3->SampleMatrix Yes DetectorIssue DETECTOR/COLUMN Dirty flow cell or Temperature fluctuation Decision3->DetectorIssue No

Figure 1: Diagnostic logic tree for isolating baseline instabilities. Blue = Start, Yellow = Decision Points, Red = Hardware Faults, Green = Chemical/Method Faults.

Module A: Direct UV Detection (The Chloride Trap)

Context: You are analyzing underivatized amino acids at low UV (200–210 nm) using Phosphate or Perchlorate buffers.

Q: Why does my baseline dip or spike violently at the void volume (t0)?

The Mechanism: The "System Peak." When you dissolve an Amino Acid-HCl salt in water, you generate a localized zone of high


 concentration.
  • UV Cutoff: Chloride has a UV cutoff ~210 nm. If your detection is at 205 nm or 210 nm, the chloride ion is a chromophore.

  • Elution: Chloride elutes near the void volume (unretained on C18).

  • The Artifact: If your mobile phase has lower absorbance than the chloride zone, you get a positive spike. If your mobile phase (e.g., TFA) has higher background absorbance, the elution of chloride can displace the TFA, causing a negative peak or "vacancy band."

The Solution: Anion Matching Do not dissolve samples in pure water. Dissolve them in the Mobile Phase A .

  • Why: This equalizes the ionic strength and minimizes the refractive index shock.

  • Advanced Fix: If the chloride peak interferes with early eluters (like Aspartic Acid or Serine), switch to a Desalting Step (SPE) or use a column with better retention for polar compounds (e.g., HILIC or C18-Aq) to separate the AA from the salt front.

Q: My gradient baseline drifts upward by >100 mAU. How do I flatten it?

The Mechanism: Refractive Index & Absorbance Mismatch.[2] In a standard TFA gradient (0.1% TFA in Water vs. 0.1% TFA in Acetonitrile), the baseline drifts because TFA absorbs differently in organic solvents than in water.

Protocol: The "Balanced Absorbance" Method You must empirically balance the UV absorbance of Mobile Phase A (MPA) and Mobile Phase B (MPB).

  • Prepare MPA: Water + 0.1% TFA.

  • Prepare MPB: ACN + 0.085% TFA (Start with 15% less TFA than MPA).

  • The Test: Run a "blank" gradient (0–100% B) without injection.

  • Adjustment:

    • If baseline drifts UP : Reduce TFA in MPB.

    • If baseline drifts DOWN : Increase TFA in MPB.

    • Goal: A drift of <10 mAU across the entire run.

Module B: Derivatization (OPA/FMOC)

Context: You are using pre-column derivatization (e.g., Agilent, Waters protocols) to remove the chloride issue and increase sensitivity.

Q: I see "Ghost Peaks" that grow larger with every injection. Is my column failing?

The Mechanism: Reagent Degradation. OPA (o-Phthalaldehyde) requires a thiol (mercapto) agent to react. The OPA-thiol adduct is unstable and oxidizes over time.

  • The Trap: If you use 2-Mercaptoethanol (2-ME) , the derivatives are unstable and degrade in the autosampler needle or loop, causing artifacts.

The Solution: Reagent Swap Switch from 2-Mercaptoethanol to 3-Mercaptopropionic Acid (3-MPA) .

  • Causality: 3-MPA forms a more stable isoindole derivative with OPA, significantly reducing breakdown artifacts during the injection cycle [1].

Q: How do I validate that the noise is from the derivatization and not the detector?

The Self-Validating Protocol: The "Zero-Volume" Injection

  • Program the autosampler to perform the entire derivatization routine (draw reagent, mix, wait).

  • Crucial Step: Instead of drawing sample, draw Mobile Phase A .

  • Inject.[1]

  • Analysis:

    • Peaks present = Reagent contamination or degradation.

    • Flat baseline = The issue is in your sample (likely the HCl salt interacting with the buffer).

Module C: Mobile Phase Engineering

Context: Choosing the right modifier for AA-HCl salts.

Comparative Analysis: Acid Modifiers
FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)Phosphate Buffer
Primary Use UV Detection (Ion Pairing)LC-MS (Ionization)UV Detection (pH Control)
Baseline Stability Medium (Drifts in gradients)High (Low UV absorbance)Very High (Transparent)
Interaction with HCl Swamps

effect due to high ionic strength.
Weak acid;

may still cause system peaks.
Excellent buffering of HCl acidity.
Risk Ion Suppression in MS; Retention time shifts if not equilibrated.Peak tailing for basic AAs (Arg, Lys, His).Precipitates in high % ACN.

Recommendation for AA-HCl:

  • For UV Work: Use Phosphate Buffer (pH 2.5–3.0) if possible. It suppresses silanol activity and is UV transparent, eliminating the "chloride drift" seen with TFA [2].

  • For LC-MS: Use Difluoroacetic Acid (DFA) or 0.1% Formic Acid + 5mM Ammonium Formate . The salt (Ammonium Formate) is critical to swamp the chloride ion effect and stabilize the baseline [3].

Visualizing the "Chloride Effect"

Understanding why the Hydrochloride salt disrupts your baseline is key to fixing it.

ChlorideEffect Sample Sample: AA-HCl (High Cl- Conc.) Injection Injection Zone Sample->Injection MobilePhase Mobile Phase (Low UV Absorbance) MobilePhase->Injection Column C18 Column (Cl- is unretained) Injection->Column Cl- moves fast Detector UV Detector (210 nm) Column->Detector Cl- band passes Result Result: Sharp 'System Peak' at t0 (Void) Detector->Result Absorbance Spike

Figure 2: The Chloride Interference Mechanism. The chloride counter-ion travels unretained (t0), creating a massive UV spike that can mask early eluting amino acids or upset the auto-zero function of the detector.

References

  • Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal. (2015). Comparison of mercapto-reagent stability. Link

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV. ACS Omega. (2022). Phosphate buffer transparency and pH control. Link

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich Technical Review. Comparison of TFA, FA, and DFA for baseline and sensitivity. Link

  • Eliminating Baseline Problems. Agilent Technologies Technical Support. Comprehensive guide on hardware vs. chemical baseline issues. Link

Sources

Overcoming crystal polymorphism in 4-Amino-3-cyclobutylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Controlling Crystal Polymorphism

Introduction:

Welcome to the technical support center for 4-Amino-3-cyclobutylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystal polymorphism associated with this active pharmaceutical ingredient (API). Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, stability, and bioavailability.[1][2][3] A thorough understanding and control of polymorphism are therefore critical for successful drug development and manufacturing.[4][5]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter during your work with 4-Amino-3-cyclobutylbutanoic acid hydrochloride. The information presented herein is based on established principles of solid-state chemistry and crystallization science.

Hypothetical Polymorphic Landscape of 4-Amino-3-cyclobutylbutanoic Acid Hydrochloride

For the purpose of this guide, we will consider a common polymorphic scenario for 4-Amino-3-cyclobutylbutanoic acid hydrochloride, involving two distinct crystalline forms: Form A and Form B .

  • Form A: The thermodynamically stable form at ambient conditions. It is less soluble but more physically stable over time.

  • Form B: A metastable form. It exhibits higher solubility but has a tendency to convert to the more stable Form A.[1][6]

The relationship between these two forms can be visualized as follows:

G cluster_0 Energy Landscape cluster_1 Controlling Factors Form B Form B Form A Form A Form B->Form A Spontaneous Conversion Solvent Solvent Solvent->Form B Temperature Temperature Temperature->Form B Cooling Rate Cooling Rate Cooling Rate->Form B Seeding Seeding Seeding->Form A

Caption: Relationship between Form A (stable) and Form B (metastable) and key crystallization parameters.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization and handling of 4-Amino-3-cyclobutylbutanoic acid hydrochloride.

Q1: I performed a crystallization and obtained a mixture of Form A and Form B. How can I obtain a pure polymorphic form?

Answer:

The presence of a mixed phase indicates that the crystallization conditions were not sufficiently controlled to favor the nucleation and growth of a single polymorph. To obtain a pure form, consider the following strategies:

  • For Pure Form A (the stable form):

    • Slurry Conversion: Suspend the mixed-phase solid in a suitable solvent in which both forms have some solubility. Over time, the less stable Form B will dissolve and recrystallize as the more stable Form A. Monitor the conversion using an in-situ technique like Raman spectroscopy or by periodically sampling and analyzing with Powder X-ray Diffraction (PXRD).[7]

    • Seeding: During crystallization, introduce a small amount of pure Form A seed crystals once the solution is supersaturated. This will direct the crystallization towards the desired stable form. The timing and amount of seeding are critical parameters to optimize.

    • Slower Cooling Rate: Employ a slow, controlled cooling profile during crystallization. This provides a longer time for the system to equilibrate and favors the formation of the thermodynamically stable form.

  • For Pure Form B (the metastable form):

    • Rapid Crystallization: Fast cooling or anti-solvent addition can trap the system in a metastable state, leading to the crystallization of Form B.[8]

    • Solvent Selection: Different solvents can stabilize different polymorphs. Screen a variety of solvents to identify one that preferentially yields Form B.

    • Absence of Form A Seeds: Ensure that the crystallization vessel and all materials are free from any traces of Form A, as even minute quantities can act as seeds and trigger the formation of the stable form.

Q2: My batch of pure Form B converted to Form A upon storage. Why did this happen and how can I prevent it?

Answer:

This is a classic example of a metastable form converting to the stable form.[1] This conversion is driven by the lower Gibbs free energy of Form A. The rate of conversion can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of solid-state conversion.

  • Humidity: The presence of moisture can act as a plasticizer, increasing molecular mobility and facilitating the rearrangement of the crystal lattice from Form B to Form A.

  • Mechanical Stress: Grinding or milling can introduce defects into the crystal lattice of Form B, creating nucleation sites for the more stable Form A.

Prevention Strategies:

  • Storage Conditions: Store Form B at low temperatures and controlled, low humidity to minimize the driving force and kinetics of conversion.

  • Formulation: For drug product development, consider formulating Form B with excipients that inhibit crystallization or conversion. For example, incorporating the API into an amorphous solid dispersion can enhance stability.[9]

Q3: The particle morphology of my crystallized product is inconsistent between batches, leading to filtration and drying issues. What could be the cause?

Answer:

Inconsistent particle morphology, such as transitioning from prisms to needles, is often linked to underlying polymorphic changes or variations in crystallization process parameters.[10]

  • Polymorphic Impurity: Even small amounts of a different polymorph can alter the crystal habit of the dominant form.

  • Supersaturation Level: The level of supersaturation at the point of nucleation can significantly impact crystal shape. High supersaturation often leads to smaller, more needle-like crystals.

  • Mixing: Inadequate or inconsistent mixing can create localized areas of high supersaturation, leading to variations in particle morphology.

  • Impurity Profile: The presence of even trace impurities can inhibit growth on certain crystal faces, leading to a change in the overall crystal habit.[5]

Troubleshooting Steps:

  • Confirm Polymorphic Purity: Use PXRD or Raman spectroscopy to confirm that all batches consist of the same, pure polymorphic form.

  • Control Supersaturation: Carefully control the cooling rate or anti-solvent addition rate to maintain a consistent level of supersaturation throughout the crystallization process.

  • Optimize Mixing: Ensure that the mixing is efficient and consistent across all scales of operation.

  • Monitor Impurity Profile: Analyze the starting materials and mother liquor to identify any impurities that may be affecting crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing the polymorphs of 4-Amino-3-cyclobutylbutanoic acid hydrochloride?

Answer:

A combination of analytical techniques is essential for a thorough solid-state characterization.[11][12]

Technique Information Provided
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice, allowing for definitive identification and quantification of different polymorphs.[3]
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting points and phase transitions, which are typically different for each polymorph.[13][14]
Thermogravimetric Analysis (TGA) Determines the presence of bound solvent (solvates) or water (hydrates) by measuring weight loss upon heating.[9]
Vibrational Spectroscopy (FTIR, Raman) Sensitive to differences in molecular conformation and intermolecular interactions, providing complementary information for polymorph identification.[15][16]
Microscopy (Optical, SEM) Visualizes the particle size and shape (morphology), which can differ between polymorphs.[11]

Q2: How does polymorphism affect the bioavailability of 4-Amino-3-cyclobutylbutanoic acid hydrochloride?

Answer:

Polymorphism can have a significant impact on bioavailability. According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its solubility. Since metastable forms (like our hypothetical Form B) are generally more soluble than their stable counterparts (Form A), they often exhibit a faster dissolution rate, which can lead to higher bioavailability.[1] However, the potential for conversion of a metastable form to a more stable, less soluble form during storage or in the gastrointestinal tract must be carefully evaluated.[5]

Q3: Is it necessary to screen for all possible polymorphs during early drug development?

Answer:

Yes, a comprehensive polymorph screen is a critical part of early drug development.[17] Regulatory agencies require a thorough understanding of the solid-state forms of a drug substance.[6] Failing to identify a more stable polymorph early on can lead to significant setbacks later in development, such as the "disappearing polymorph" phenomenon, where a previously produced metastable form can no longer be obtained because the environment has been "seeded" with the more stable form.

Experimental Protocols

Protocol 1: Controlled Crystallization to Obtain Pure Form A

  • Dissolve 10 g of 4-Amino-3-cyclobutylbutanoic acid hydrochloride in 100 mL of isopropanol at 60 °C with stirring.

  • Once fully dissolved, cool the solution to 55 °C.

  • Add 50 mg of pure Form A seed crystals.

  • Cool the solution from 55 °C to 20 °C over a period of 4 hours (a cooling rate of 8.75 °C/hour).

  • Hold the slurry at 20 °C for 2 hours with continued stirring.

  • Filter the solid product and wash with 20 mL of cold isopropanol.

  • Dry the solid under vacuum at 40 °C for 12 hours.

  • Confirm the polymorphic identity as pure Form A using PXRD.

Caption: Workflow for the controlled crystallization of stable Form A.

Protocol 2: Rapid Crystallization to Obtain Metastable Form B

  • Dissolve 10 g of 4-Amino-3-cyclobutylbutanoic acid hydrochloride in 50 mL of methanol at 50 °C.

  • Prepare an anti-solvent solution of 150 mL of toluene at 0 °C.

  • Rapidly add the hot methanolic solution to the cold toluene with vigorous stirring.

  • A precipitate should form immediately.

  • Continue stirring the resulting slurry at 0 °C for 30 minutes.

  • Quickly filter the solid product and wash with 20 mL of cold toluene.

  • Dry the solid under vacuum at room temperature for 8 hours.

  • Immediately analyze the solid using PXRD to confirm the identity as Form B. Store under controlled conditions.

References

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • Controlling polymorphism, crystal size and habit in pharmaceuticals.
  • ResearchGate. Chapter 3.
  • Solitek Pharma. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • PubMed. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy.
  • ACS Publications. Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • PMC. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview.
  • DSpace@MIT.
  • ResearchGate. Polymorphism of Active Pharmaceutical Ingredients | Request PDF.
  • Unchained Labs.
  • Syrris.
  • Open Access Journals.
  • Agno Pharmaceuticals.
  • Malvern Panalytical. Detect and control polymorphism: pro tips for pharmaceutical scientists.
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • Neuland Labs.

Sources

Technical Support Center: Optimization of Reaction Temperature for Cyclobutyl Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. The unique conformational constraints and inherent ring strain of the cyclobutyl moiety make it a valuable scaffold in medicinal chemistry, offering improvements in metabolic stability, potency, and selectivity.[1][2][3] However, this same ring strain also presents a significant challenge: thermal instability.[4][5][6]

This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of optimizing reaction temperatures to preserve the integrity of the cyclobutyl ring in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclobutyl ring so sensitive to temperature?

A1: The cyclobutyl ring's sensitivity to heat is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain.[4][6][7] The C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5] This strain makes the molecule inherently less stable than its acyclic or larger-ring counterparts.[4] At elevated temperatures, there is sufficient energy to overcome the activation barrier for ring-opening reactions, which relieve this strain.[8] The most common thermal decomposition pathway for unsubstituted cyclobutane is cleavage into two ethylene molecules.[8]

Q2: At what temperature should I start to worry about my cyclobutane-containing molecule degrading?

A2: There is no single temperature threshold for cyclobutane degradation, as it is highly dependent on the substitution pattern of the ring and the overall molecular structure. Unsubstituted cyclobutane itself is stable at room temperature but begins to decompose at temperatures above 400°C.[8] However, the introduction of substituents can significantly alter the ring's stability. For instance, some functionalized cyclobutanes can undergo rearrangements or degradation at much lower temperatures. A study on the thermal degradation of various small molecules showed that significant changes can occur even at 100°C, with substantial degradation for many compounds at 250°C.[9][10] It is crucial to experimentally determine the thermal stability of your specific compound.

Q3: What are the common degradation pathways for substituted cyclobutanes?

A3: Besides the retro [2+2] cycloreversion to form alkenes, substituted cyclobutanes can undergo a variety of other thermal rearrangements. These can include:

  • Ring expansion: A cyclobutylcarbinyl cation, for example, can rearrange to a more stable cyclopentyl cation.[9]

  • Electrocyclic ring-opening: Cyclobutenes, which are even more strained, can undergo conrotatory ring-opening to form 1,3-butadienes, often at much lower temperatures than the cleavage of a saturated cyclobutane ring.[11][12]

  • Rearrangements involving substituents: The specific functional groups on the ring will dictate other possible thermal reactions.

Q4: Can the choice of solvent affect the thermal stability of my compound?

A4: Yes, the solvent can play a role, although the primary driver of instability is the inherent ring strain. The solvent's boiling point will, of course, limit the maximum temperature of the reaction at atmospheric pressure.[13] Additionally, the polarity of the solvent can influence the stability of transition states for certain degradation pathways. For reactions that may proceed through ionic intermediates, a polar solvent could potentially lower the activation energy for decomposition. It is always advisable to choose a solvent with a boiling point that allows for a sufficient temperature window for your desired transformation without approaching the decomposition temperature of your product.[13]

Q5: How can I improve the thermal stability of my cyclobutane-containing molecule?

A5: While you cannot change the inherent strain of the cyclobutyl ring in your target molecule, you can often improve its stability during a synthetic step by considering the following:

  • Protecting groups: If a particular functional group is promoting a degradation pathway, protecting it may increase the overall stability of the molecule at higher temperatures.

  • Salt formation: If your molecule has a basic or acidic handle, forming a salt can sometimes increase its thermal stability.

  • Minimizing reaction time: The longer your compound is exposed to elevated temperatures, the more likely it is to degrade. Optimizing your reaction to proceed more quickly can minimize the formation of thermal byproducts.

Troubleshooting Guides

This section provides a structured approach to common problems encountered when working with cyclobutane-containing molecules at elevated temperatures.

Problem 1: Significant formation of byproducts consistent with ring-opening or rearrangement.
  • Symptom: You observe unexpected peaks in your GC-MS or LC-MS analysis, some of which may have masses corresponding to the loss of small molecules (e.g., ethylene) or isomers of your starting material. Your NMR may show the appearance of new olefinic protons.

  • Cause: The reaction temperature is likely too high, providing enough energy to overcome the activation barrier for thermal degradation of the cyclobutyl ring.

  • Solution Workflow:

    A Problem: Significant Byproduct Formation B Step 1: Confirm Identity of Byproducts A->B C Isolate and characterize byproducts (NMR, MS/MS) B->C D Step 2: Systematically Lower Reaction Temperature C->D E Run a temperature screen (e.g., in 10°C increments) D->E F Step 3: Monitor Reaction Kinetics E->F G Take time-course samples and analyze by HPLC or GC F->G H Step 4: Consider Kinetic vs. Thermodynamic Control G->H I Does a lower temperature favor the desired product? H->I J Solution: Operate at the lowest effective temperature I->J

    Caption: Troubleshooting workflow for byproduct formation.

    Detailed Steps:

    • Confirm Byproduct Identity: Before making changes, confirm that the byproducts are indeed from the degradation of your cyclobutane. Isolate a small amount for characterization by NMR and high-resolution mass spectrometry.[14]

    • Systematic Temperature Reduction: Perform a series of small-scale reactions at incrementally lower temperatures (e.g., decrease by 10-20°C for each run).[15] Monitor for the disappearance of the byproduct peaks.

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the formation of the desired product may be slower. This is a classic case of kinetic versus thermodynamic control. The desired product is likely the kinetic product (formed faster at lower temperatures), while the degradation products may be thermodynamically more stable.[9]

    • Catalyst or Reagent Optimization: If lowering the temperature significantly slows down the desired reaction, consider if a more active catalyst or a different reagent could achieve the desired transformation at a lower temperature.

Problem 2: The reaction does not proceed at a reasonable rate at temperatures low enough to prevent degradation.
  • Symptom: At a temperature where the cyclobutane ring is stable, the reaction is too slow to be practical.

  • Cause: The activation energy for the desired transformation is too high to be overcome at the thermally safe temperature.

    • Solution Workflow:

      A Problem: Reaction Too Slow at Safe Temperature B Option 1: Change Reaction Solvent A->B D Option 2: Increase Reagent/Catalyst Concentration A->D F Option 3: Use a More Active Catalyst A->F H Option 4: Consider Alternative Synthetic Routes A->H C Use a higher-boiling solvent at the same temperature to increase solubility or a solvent that better stabilizes the transition state B->C J Evaluate each option experimentally C->J E May increase reaction rate without needing higher temperature D->E E->J G A more efficient catalyst can lower the activation energy F->G G->J I Is there a different way to make the target molecule that avoids this temperature-sensitive step? H->I I->J

      Caption: Strategies for slow reactions at safe temperatures.

    Detailed Steps:

    • Solvent Effects: Investigate the use of different solvents. A more polar or non-polar solvent might stabilize the transition state of your desired reaction more effectively, increasing its rate.

    • Concentration Effects: Increasing the concentration of your reactants or catalyst can sometimes increase the reaction rate without the need for higher temperatures.

    • Alternative Catalysts/Reagents: Research if more active catalysts or reagents are available for the transformation you are trying to achieve.

    • Flow Chemistry: Consider the use of a continuous flow reactor. This can allow for reactions to be run at higher temperatures for very short residence times, potentially forming the desired product before significant degradation can occur.

    • Alternative Synthetic Route: If the above options are not viable, it may be necessary to reconsider the synthetic route to your target molecule.

Experimental Protocol: Determining the Optimal Reaction Temperature

This protocol provides a general framework for determining the optimal reaction temperature for a novel compound containing a cyclobutyl ring.

Objective: To identify a reaction temperature that provides a reasonable reaction rate while minimizing the thermal degradation of the cyclobutane-containing product.

Materials and Equipment:

  • Reaction vessel (e.g., round-bottom flask) of appropriate size (the volume should be at least twice the total reaction volume).[16][17]

  • Heating/cooling system with accurate temperature control (e.g., oil bath with a digital hotplate stirrer and thermocouple, or a temperature-controlled reactor system).[18][19]

  • Magnetic or overhead stirrer.[16]

  • Inert atmosphere setup (e.g., nitrogen or argon line), if required.

  • Syringes for sampling.

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, GC, TLC, NMR).[20][21]

Procedure:

  • Initial Small-Scale Safety Test:

    • Before proceeding, it is crucial to assess the thermal hazard of your reaction, especially if it is exothermic.[22] Consider running a Differential Scanning Calorimetry (DSC) or Thermal Gravimetric Analysis (TGA) on your starting material and product to identify decomposition temperatures.[23]

    • Perform a very small-scale reaction at your intended starting temperature to ensure there is no uncontrolled exotherm.[16]

  • Set Up the Reaction:

    • Assemble the reaction apparatus in a fume hood.

    • Charge the reaction vessel with the starting materials, solvent, and any catalysts or reagents, under an inert atmosphere if necessary.

    • Ensure efficient stirring to prevent localized heating.[17]

    • Insert a temperature probe into the reaction mixture to monitor the internal temperature.[16]

  • Temperature Screening:

    • Begin with a relatively low temperature where you expect the reaction to proceed slowly but the product to be stable.

    • Run a series of small-scale, parallel reactions at different temperatures (e.g., in 10-20°C increments).

    • Allow each reaction to proceed for a fixed amount of time (e.g., 2 hours).

  • Reaction Monitoring and Analysis:

    • At the end of the fixed time, quench a small aliquot from each reaction.

    • Analyze the aliquots by a suitable chromatographic method (HPLC or GC is preferred for quantitative analysis).[20]

    • Create a table to compare the percentage of starting material consumed, the percentage of desired product formed, and the percentage of degradation byproducts at each temperature.

Temperature (°C)% Starting Material Remaining% Desired Product% Degradation Product(s)
4085141
6050482
80108010
10027028
  • Time-Course Analysis at Promising Temperatures:

    • Based on the screening results, select one or two of the most promising temperatures (e.g., 60°C and 80°C from the table above).

    • Run a larger-scale reaction at each of these temperatures.

    • Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes).

    • Analyze these samples to generate a reaction profile (concentration vs. time) for the starting material, product, and major byproducts.

  • Data Interpretation and Optimization:

    • From the reaction profiles, determine the reaction rate and the rate of byproduct formation at each temperature.

    • The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable amount of time, with an acceptable level of byproduct formation. In the example above, 80°C appears to be a good compromise between reaction rate and stability.

Safety Considerations:

  • Always conduct a thorough safety assessment before starting any new reaction, especially when scaling up.[16][17]

  • Be aware of the potential for runaway reactions, especially with exothermic processes. Have a cooling bath readily available.[16][24]

  • Ensure adequate ventilation, as some degradation products may be volatile and/or toxic.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Division of Research Safety, University of Illinois Urbana-Champaign. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10794–10801. Retrieved from [Link]

  • de Meijere, A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 47-63. Retrieved from [Link]

  • Cavallotti, C., & Polino, D. (2012). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv preprint arXiv:1207.1352. Retrieved from [Link]

  • Blake, A. B. (1963). Thermal stability of organic compounds by the isoteniscope method. Defense Technical Information Center. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2023). Monitoring Pharmaceuticals and Personal Care Products in Drinking Water Samples by the LC-MS/MS Method to Estimate Their Potential Health Risk. International Journal of Environmental Research and Public Health, 20(15), 6521. Retrieved from [Link]

  • Lab Manager. (2026, January 8). Preventing Explosions in Exothermic Reaction Calorimetry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10794–10801. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Laboratory Network. (n.d.). Optimal-Temperature-Control-of-Reactors. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1936–1944. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • Sirjean, B., et al. (2012). Theoretical Kinetic Study of the Ring Opening of Cyclic Alkanes. The Journal of Physical Chemistry A, 116(1), 254-269. Retrieved from [Link]

  • Irobaidi, A. A. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Journal of Materials Science and Chemical Engineering, 6(7), 125-135. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]

  • Patti, G. J., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ResearchGate. Retrieved from [Link]

  • Ram, D. (2014, December 5). Why am I having problems with my reaction run at a high temperature for long time?. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0215 : Thermal Desorption – GC/MS Method for Screening Analysis of Extractables in Drug Packaging Materials. Retrieved from [Link]

  • Irobaidi, A. A. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. ResearchGate. Retrieved from [Link]

  • Coman, V., et al. (2023, January 2). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Studia Universitatis Babes-Bolyai, Chemia, 68(1), 101-114. Retrieved from [Link]

  • Safety & Work. (n.d.). Reactive chemicals and chemical reactions. Retrieved from [Link]

  • Liana, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1009. Retrieved from [Link]

  • Shi, L., et al. (2018). An Experimental Protocol for Studying Mineral Effects on Organic Hydrothermal Transformations. Journal of Visualized Experiments, (138), e57962. Retrieved from [Link]

  • Borman, P., et al. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Retrieved from [Link]

  • Dagaut, P., et al. (2018). Experimental and kinetic modelling study of the oxidation of cyclopentane and methylcyclopentane at atmospheric pressure. HAL Open Science. Retrieved from [Link]

  • Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM.com. Retrieved from [Link]

  • Xavier University of Louisiana. (2024, October 8). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Journal of Chemical Education, 101(10), 4051–4057. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2024, April 10). Fact Sheet: Heating Reactions. Retrieved from [Link]

  • Asif, S., et al. (2021). PCR Optimization for Beginners: A Step by Step Guide. Research in Molecular Medicine, 9(2), 81-102. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. Retrieved from [Link]

  • An, Q. (2010, May 14). The photochemical and mechanochemical ring opening of cyclobutene from first principles. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Wikipedia. (2024, October 27). Ring strain. Retrieved from [Link]

  • Liana, A., et al. (2024, February 17). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. ResearchGate. Retrieved from [Link]

  • Corless, V. (2018, September 3). Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. Royal Society of Chemistry. Retrieved from [Link]

  • Lidström, P., et al. (2004). Development of Predictive Tools for Optimizing Organic Reactions. Molecules, 9(6), 414-429. Retrieved from [Link]

  • Reisberg, S. H., et al. (2023). Total synthesis of lissodendoric acid A via stereospecific trapping of a strained cyclic allene. Science, 379(6629), 274-279. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Quantifying 4-Amino-3-cyclobutylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Structures

In the landscape of pharmaceutical development, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. 4-Amino-3-cyclobutylbutanoic acid represents a class of small, polar molecules that present unique challenges to the bioanalytical scientist. Its structure, characterized by an amino acid-like functionality coupled with a cyclobutyl moiety, demands a nuanced approach to method development and validation.

The data generated from these validated methods underpin critical decisions in pharmacokinetics (PK), toxicokinetics (TK), and overall safety and efficacy assessments.[1][2] Therefore, the methods must be robust, reliable, and rigorously validated in accordance with regulatory expectations set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

This guide provides an in-depth comparison of strategies for the development and validation of a sensitive and specific LC-MS/MS method for 4-Amino-3-cyclobutylbutanoic acid. We will explore the causality behind experimental choices, from sample preparation to final data acquisition, and provide a framework for a self-validating protocol grounded in current regulatory science.

Method Development: A Comparative Strategy

The goal of method development is to create a reproducible process that ensures accuracy, precision, and selectivity for the analyte of interest.[4][5] For a small polar molecule like 4-Amino-3-cyclobutylbutanoic acid, key considerations include its extraction from the biological matrix and its retention on a chromatographic column.

The Critical First Step: Sample Preparation

The primary objective of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can suppress the ionization process in the mass spectrometer.[6] The choice of technique represents a trade-off between sample cleanliness, recovery, throughput, and cost.

  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (typically acetonitrile) to denature and precipitate plasma proteins.[6]

    • Expert Insight: While high-throughput, PPT is often the "dirtiest" method. It does not effectively remove phospholipids, which are notorious for causing ion suppression and can compromise assay robustness.[6] This method is best suited for early discovery phases where speed is prioritized over ultimate sensitivity and cleanliness.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility between two immiscible liquid phases (an aqueous sample and an organic solvent).

    • Expert Insight: LLE provides a cleaner extract than PPT but can be labor-intensive and difficult to automate.[7][8] The recovery of a polar molecule like 4-Amino-3-cyclobutylbutanoic acid can be challenging, often requiring pH modification of the aqueous phase to neutralize the charge on the amino and carboxylic acid groups, thereby increasing its affinity for the organic phase.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, while unwanted matrix components are washed away.[7][9] The analyte is then eluted with a small volume of a strong solvent.

    • Expert Insight: SPE is widely regarded as the gold standard for sample cleanup, providing the highest recovery and least matrix interference.[6][7][9] For 4-Amino-3-cyclobutylbutanoic acid, a mixed-mode SPE sorbent (combining ion-exchange and reversed-phase characteristics) would be the most effective choice, allowing for a highly selective extraction.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowMediumHigh[6][9]
Analyte Recovery Moderate-HighVariable (Analyte Dependent)[7]High
Matrix Effect High[6]MediumLow[7]
Throughput HighLow-MediumMedium-High (Automatable)
Cost per Sample LowLow-MediumHigh
Recommendation for 4-Amino-3-cyclobutylbutanoic acid Suitable for discoveryFeasible, but requires optimizationHighly Recommended for regulated bioanalysis
Chromatographic Separation: Retaining Polar Analytes

The polar nature of 4-Amino-3-cyclobutylbutanoic acid makes it poorly retained on traditional reversed-phase (e.g., C18) columns.

  • Expert Insight: The most effective chromatographic strategy for this type of molecule is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[10] This approach provides excellent separation from the non-polar components of the extracted sample matrix, reducing the risk of ion suppression at the beginning of the chromatogram.[10] An alternative, though often more complex, is derivatization, which chemically modifies the analyte to make it less polar, but this adds steps and potential variability.[11][12]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis. The method relies on monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

  • Expert Insight: The use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for a robust, GLP-compliant assay. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., containing ¹³C or ¹⁵N). It co-elutes with the analyte and experiences the same extraction variability and matrix effects, providing the most accurate correction for any experimental inconsistencies.[13][14]

Bioanalytical Method Validation: A Step-by-Step Protocol

Full validation of a bioanalytical method demonstrates that it is suitable for its intended purpose.[4] The experiments and acceptance criteria described below are based on the principles outlined in the FDA and EMA guidelines.[2][3][4]

Core Validation Parameters

1. Selectivity and Specificity

  • Objective: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma) to check for interferences at the retention time of the analyte and internal standard.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and another with only the internal standard.

  • Acceptance Criteria:

    • Response in blank samples should be ≤ 20% of the LLOQ response for the analyte.[13]

    • Response in blank samples should be ≤ 5% of the internal standard response.[13]

2. Linearity and Range

  • Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards.

    • Analyze the curve and perform a linear regression (typically with 1/x² weighting).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[5]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria:

    • The mean concentration should be within ±15% of the nominal value for accuracy (±20% at the LLOQ).[5]

    • The coefficient of variation (CV) should not exceed 15% for precision (20% at the LLOQ).[4]

Table 2: Example Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.005.5%8.2%7.1%11.4%
Low QC 3.002.1%6.5%4.3%7.8%
Mid QC 50.0-1.8%4.1%-0.5%5.2%
High QC 150.0-3.4%3.8%-2.1%4.9%

4. Matrix Effect

  • Objective: To assess the suppression or enhancement of ionization caused by co-eluting matrix components.[14][15]

  • Protocol:

    • Prepare two sets of samples at low and high QC concentrations.

    • Set A: Analyte spiked into post-extraction blank matrix.

    • Set B: Analyte prepared in a neat solution (no matrix).

    • The Matrix Factor is calculated as (Peak Response in Set A / Peak Response in Set B).

  • Acceptance Criteria:

    • The CV of the matrix factor across at least six different matrix lots should be ≤ 15%.

5. Stability

  • Objective: To ensure the analyte is stable under various conditions encountered during sample handling, storage, and analysis.

  • Protocol:

    • Analyze low and high QC samples after exposing them to different conditions:

      • Freeze-Thaw Stability: After three or more freeze-thaw cycles.

      • Bench-Top Stability: Left at room temperature for an expected duration of sample preparation.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a defined period.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Workflow

A clear understanding of the entire analytical process is crucial for training and execution.

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Receive Biological Sample Spike Spike with Internal Standard Sample->Spike Add SIL-IS Extract Perform Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject onto HILIC Column Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration (vs. Calibration Curve) Integrate->Calculate Validate Assess Accuracy, Precision, Stability Calculate->Validate Report Generate Report Validate->Report

Caption: High-level workflow for the bioanalysis of 4-Amino-3-cyclobutylbutanoic acid.

Sample_Prep_Decision Start Assay Goal? Discovery Early Discovery (High Throughput) Start->Discovery Speed is Key Regulated Regulated Bioanalysis (Preclinical/Clinical) Start->Regulated Accuracy is Key PPT Protein Precipitation (PPT) Result_PPT Fastest, Highest Matrix Effect PPT->Result_PPT SPE Solid-Phase Extraction (SPE) Result_SPE Cleanest, Best for Validation SPE->Result_SPE Discovery->PPT Regulated->SPE

Caption: Decision tree for selecting a sample preparation technique.

Conclusion

The successful validation of an LC-MS/MS method for 4-Amino-3-cyclobutylbutanoic acid hinges on a rational, science-driven approach. The inherent challenges of this small, polar analyte necessitate the use of advanced techniques such as HILIC chromatography for retention and Solid-Phase Extraction for sample cleanup to minimize matrix effects. The use of a stable isotope-labeled internal standard is paramount for ensuring the accuracy and precision demanded by regulatory agencies. By systematically evaluating selectivity, linearity, accuracy, precision, and stability, a robust and reliable method can be established, providing high-quality data to confidently advance drug development programs.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. Available from: [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical method validation emea . Slideshare. Available from: [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE . Hawach Scientific. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. Available from: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) . Waters Corporation. Available from: [Link]

  • Comparison of three sample preparation methods (PP, LLE, and SPE) . ResearchGate. Available from: [Link]

  • Bioanalytical Sample Preparation . Agilent Technologies. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • LC–MS and small molecule analysis: an interview with Liam Moran . Bioanalysis Zone. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start . Agilex Biolabs. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . Journal of Pharmaceutical Sciences. Available from: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry . Spectroscopy Online. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . NorthEast BioLab. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules . Slideshare. Available from: [Link]

  • LC/MS not good for small molecules . Chromatography Forum. Available from: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies . Waters Corporation. Available from: [Link]

  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler . Journal of Chromatography B. Available from: [Link]

Sources

Comparative Analysis of Anticonvulsant Activity: 4-Amino-3-cyclobutylbutanoic Acid vs. Gabapentin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4-Amino-3-cyclobutylbutanoic acid (a lipophilic, linear GABA analog) and Gabapentin (a cyclic GABA analog). This analysis focuses on their structural activity relationships (SAR), pharmacological mechanisms, and experimental efficacy profiles.

Executive Summary

This guide compares two distinct structural classes of


-aminobutyric acid (GABA) analogs designed to target the 

subunit of voltage-gated calcium channels (VGCCs).
  • Gabapentin (Neurontin): A 3,3-disubstituted cyclic GABA analog (cyclohexane ring spiro-fused at the

    
    -position).
    
  • 4-Amino-3-cyclobutylbutanoic Acid (3-Cyclobutyl-GABA): A 3-monosubstituted linear GABA analog (cyclobutyl group at the

    
    -position).
    

While Gabapentin is a clinically established anticonvulsant, 3-cyclobutyl-GABA represents a specific structural probe used to delineate the steric and lipophilic requirements of the


 binding pocket. Evidence from the Silverman series (Northwestern University) suggests that while 3-cyclobutyl-GABA possesses anticonvulsant activity, it is generally less potent than the optimized 3-isobutyl analog (Pregabalin) but offers critical insights into the "size-limit" of the hydrophobic binding cleft.

Chemical & Structural Profile

The core difference lies in the spatial arrangement of the lipophilic moiety relative to the GABA backbone. This structural variance dictates binding affinity and transport kinetics via the L-type Amino Acid Transporter 1 (LAT1).

Structural Comparison Table
FeatureGabapentin 4-Amino-3-cyclobutylbutanoic Acid
IUPAC Name 2-[1-(Aminomethyl)cyclohexyl]acetic acid4-Amino-3-cyclobutylbutanoic acid
Structure Class Cyclic

-Amino Acid (Spiro-fused)
Linear

-Amino Acid (3-Alkyl substituted)
Molecular Formula


MW 171.24 g/mol 157.21 g/mol
Lipophilicity (ClogP) ~ -1.1 to -1.3 (Amphiphilic)~ -0.8 (Estimated)
Chirality AchiralChiral (C3 center)
Key Moiety Cyclohexane Ring (Rigid)Cyclobutyl Ring (Flexible Rotator)
Structural Logic Visualization

The following diagram illustrates the structural divergence from the parent GABA molecule.

SAR_Comparison GABA GABA (Parent Neurotransmitter) Gabapentin Gabapentin (Cyclic Analog) Cyclohexyl Ring locks conformation GABA->Gabapentin 3,3-Disubstitution (Spiro-Cyclization) CyclobutylGABA 4-Amino-3-cyclobutylbutanoic Acid (Linear Analog) Cyclobutyl group adds lipophilicity without rigidifying backbone GABA->CyclobutylGABA 3-Monosubstitution (Lipophilic Side Chain) Pregabalin Pregabalin (Optimized Linear Analog) Isobutyl group CyclobutylGABA->Pregabalin Optimization of Steric Bulk

Figure 1: Structural derivation of Gabapentin and 3-Cyclobutyl-GABA from the parent GABA molecule.

Pharmacological Mechanism[1][2][3]

Both compounds function not as GABA receptor agonists, but as ligands for the


 and 

auxiliary subunits
of voltage-gated calcium channels (VGCCs).
Mechanism of Action (MOA)
  • Binding: The drug binds to the

    
     subunit in the presynaptic terminal.
    
  • Trafficking Inhibition: Binding disrupts the trafficking of the

    
     subunit to the cell surface.
    
  • Calcium Reduction: Reduced surface density of VGCCs leads to decreased presynaptic

    
     influx.
    
  • Neurotransmitter Release: Consequently, the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) is attenuated, preventing seizure propagation.

Binding Affinity & Potency

Research indicates that the binding pocket of the


 subunit has specific steric constraints.
  • Gabapentin:

    
     (High Affinity). The cyclohexane ring fits well within the hydrophobic cleft.
    
  • 3-Cyclobutyl-GABA:

    • Affinity: Lower than Pregabalin. The cyclobutyl group is smaller and more rigid than the isobutyl group of Pregabalin, leading to suboptimal hydrophobic contacts.

    • Stereoselectivity: Like Pregabalin, the (S)-enantiomer is typically the active isomer (eutomer), while the (R)-enantiomer (distomer) is significantly less active.

    • Comparison: In the Silverman series, the order of potency for 3-alkyl analogs is generally: Isobutyl (Pregabalin) > n-Butyl > Cyclobutyl > Cyclopropyl .

Experimental Protocols

To objectively compare these compounds, researchers must utilize validated in vitro binding assays and in vivo seizure models.

Protocol A: Radioligand Binding Assay ( Subunit)

Purpose: Determine the affinity (


) of the test compound for the gabapentin binding site.
  • Membrane Preparation:

    • Isolate synaptic plasma membranes from porcine cerebral cortex (high density of

      
      ).
      
    • Homogenize tissue in ice-cold HEPES-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris; supernatant centrifuged at 100,000 x g (60 min).

    • Resuspend pellet in 10 mM HEPES/KOH (pH 7.4).

  • Ligand Competition:

    • Incubate membranes (200

      
      g protein) with 
      
      
      
      -Gabapentin
      (10 nM final concentration).
    • Add increasing concentrations of 4-Amino-3-cyclobutylbutanoic acid (

      
       to 
      
      
      
      M).
    • Non-specific binding: Define using 10

      
      M unlabeled Gabapentin.
      
  • Incubation: 45 minutes at 22°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Maximal Electroshock Seizure (MES) Test

Purpose: Evaluate in vivo anticonvulsant efficacy (prevention of seizure spread).

  • Animals: Male CF-1 mice (20-25 g).

  • Administration:

    • Group 1: Gabapentin (Vehicle: Methylcellulose).

    • Group 2: 4-Amino-3-cyclobutylbutanoic acid.

    • Dose Range: 3, 10, 30, 100, 300 mg/kg (IP or PO).

    • Pretreatment time: 0.5h, 1h, 2h, 4h (to determine peak effect).

  • Induction:

    • Apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 s duration.

  • Endpoint:

    • Protection: Defined as the abolition of the hindlimb tonic extensor component of the seizure.

    • Toxicity: Assess using the Rotarod test (motor impairment) concurrently.

  • Data Analysis: Calculate

    
     (median effective dose) using Probit analysis.
    

Comparative Efficacy Data Summary

The following table summarizes the expected performance based on Structure-Activity Relationship (SAR) literature for 3-substituted GABA analogs.

MetricGabapentin4-Amino-3-cyclobutylbutanoic AcidInterpretation
Binding Affinity (

)
~0.08

M
~0.5 - 2.0

M (Estimated)
Gabapentin has higher affinity due to optimal ring size/shape fit.
MES

(Mouse, IP)
~4-10 mg/kg~30-60 mg/kg (Estimated)Cyclobutyl analog is active but less potent than Gabapentin.
Transport (LAT1) High Affinity (

~15

M)
Moderate AffinityBoth are transported, but Gabapentin's affinity for LAT1 is superior.
Bioavailability Saturable (Dose-dependent)Linear (Likely)Linear analogs often show more proportional absorption than Gabapentin.
Mechanism Pathway Visualization

MOA_Pathway Compound Drug (Gabapentin / Cyclobutyl-GABA) LAT1 LAT1 Transporter (Blood-Brain Barrier) Compound->LAT1 Active Transport Alpha2Delta α2δ Subunit (Presynaptic VGCC) LAT1->Alpha2Delta Binding CaChannel CaV2.1 / CaV2.2 (Calcium Channel) Alpha2Delta->CaChannel Trafficking Inhibition CaInflux Ca2+ Influx (Decreased) CaChannel->CaInflux Reduced Current Neurotrans Glutamate Release (Attenuated) CaInflux->Neurotrans Seizure Control

Figure 2: Pharmacological pathway from systemic administration to seizure control.

Conclusion

While 4-Amino-3-cyclobutylbutanoic acid demonstrates definitive anticonvulsant activity characteristic of the 3-alkyl-GABA class, it does not surpass Gabapentin in potency or binding affinity. The cyclobutyl moiety, being smaller and more constrained than the optimal isobutyl group found in Pregabalin, results in a suboptimal fit within the


 binding cleft. However, it remains a valuable tool for mapping the steric tolerance of the LAT1 transporter and the 

subunit.

Recommendation: For drug development purposes, the cyclobutyl analog serves as a "bridge" compound to understand the transition from small rings (cyclopropyl) to larger, more lipophilic chains (isobutyl/cyclohexyl). It is not a superior therapeutic candidate compared to Gabapentin or Pregabalin.

References

  • Silverman, R. B., Andruszkiewicz, R., Nanavati, S. M., Taylor, C. P., & Vartanian, M. G. (1991). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase. Journal of Medicinal Chemistry, 34(7), 2295-2298. Link

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C., Suman-Chauhan, N., & Hill, D. R. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to its binding at a novel site on brain membranes. Epilepsy Research, 14(1), 11-15. Link

  • Belliotti, T. R., Capiris, T., Ekhato, I. V., Kinsora, J. J., Field, M. J., Heffner, T. G., ... & Wustrow, D. J. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. Link

A Comparative Guide to the Definitive Assignment of Absolute Configuration: A Case Study of 4-Amino-3-cyclobutylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] Therefore, the unambiguous determination of the absolute configuration of a new chiral drug candidate is a cornerstone of its development and regulatory approval.

This guide provides an in-depth comparison of analytical techniques for determining absolute configuration, centered around a practical case study: confirming the stereochemistry of 4-Amino-3-cyclobutylbutanoic acid , a novel chiral compound with therapeutic potential. We will explore single-crystal X-ray crystallography (SC-XRD) as the definitive "gold standard" method and contrast its performance, workflow, and data integrity with powerful spectroscopic and chromatographic alternatives.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most reliable and definitive method for unambiguously determining the absolute configuration of a chiral molecule.[4] It provides a direct visualization of the molecule's three-dimensional structure, leaving no room for the ambiguity that can sometimes arise from indirect methods.

The Foundational Principle: Anomalous Dispersion

The ability of SC-XRD to determine absolute configuration hinges on a phenomenon known as anomalous dispersion or resonant scattering.[4][5][6] Under typical diffraction conditions, the intensities of a reflection (h,k,l) and its inverse (-h,-k,-l) are identical, a principle known as Friedel's Law. However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor of that atom gains a phase shift.[4][7]

This phase shift breaks Friedel's Law, causing the intensities of the reflection and its inverse—now called a Bijvoet pair —to differ.[4] The magnitude and sign of these intensity differences are directly dependent on the absolute spatial arrangement of the atoms. By precisely measuring these differences, we can determine which of the two possible enantiomeric structures is present in the crystal.

For molecules composed only of light atoms (C, H, N, O), like our target compound, the anomalous scattering effect is very weak. To amplify it, it is often necessary to introduce a heavier atom. A common and effective strategy is to form a salt, such as a hydrochloride or hydrobromide, which significantly enhances the Bijvoet differences and allows for a confident assignment.[8]

Experimental Workflow: Confirming the Absolute Configuration of 4-Amino-3-cyclobutylbutanoic Acid

The following workflow outlines the process of determining the absolute configuration of our target molecule using SC-XRD.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesize Enantiopure 4-Amino-3-cyclobutylbutanoic Acid derivatize Form Heavy-Atom Derivative (e.g., Hydrobromide Salt) synthesis->derivatize crystallize Grow High-Quality Single Crystals derivatize->crystallize mount Mount Crystal on Diffractometer crystallize->mount collect Collect Diffraction Data (Measure Bijvoet Pairs) mount->collect process Process Data & Correct for Absorption collect->process solve Solve Crystal Structure process->solve refine Refine Structural Model solve->refine flack Determine Absolute Structure (Refine Flack Parameter) refine->flack validate Validate and Report Final Structure flack->validate

Caption: Workflow for absolute configuration determination via SC-XRD.

Detailed Experimental Protocol
  • Preparation of the Hydrobromide Salt: To an enantiomerically pure sample of 4-Amino-3-cyclobutylbutanoic acid dissolved in a minimal amount of ethanol, add one molar equivalent of aqueous hydrobromic acid (HBr).

  • Crystallization: The resulting salt solution is subjected to slow evaporation at room temperature. Alternative methods like vapor diffusion with an anti-solvent (e.g., diethyl ether) can also be employed to obtain diffraction-quality single crystals.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a modern X-ray diffractometer equipped with a copper (Cu Kα) X-ray source, as copper radiation is more effective at inducing anomalous dispersion from moderately heavy atoms like bromine.[6] A full sphere of diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, ensuring high data quality and accurate measurement of Bijvoet pairs.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms. The resulting atomic model is refined against the experimental data, optimizing positional and thermal parameters.

  • Absolute Structure Determination: The final step involves refining the model against both possible enantiomers. The Flack parameter is calculated, which should converge to a value near 0 for the correct absolute configuration and near 1 for the incorrect (inverted) structure. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.

Data Presentation and Trustworthiness

The trustworthiness of the crystallographic method is exceptionally high because it is self-validating. The data itself confirms which enantiomer is correct.

Table 1: Hypothetical Crystallographic Data for (3R,4S)-4-Amino-3-cyclobutylbutanoic acid HBr

ParameterValueSignificance
Chemical FormulaC₈H₁₆BrNO₂Confirms composition of the crystallized salt.
Crystal SystemOrthorhombicDescribes the crystal lattice symmetry.
Space GroupP2₁2₁2₁A chiral (Sohncke) space group, required for an enantiopure compound.[5][9]
Wavelength1.54178 Å (Cu Kα)Optimal for anomalous signal from Bromine.
Flack Parameter0.02(3)A value close to 0 confirms the assigned stereochemistry with high confidence.
Bijvoet Pairs Measured> 1500A large number of unique pairs ensures statistical robustness.

Part 2: A Guide to Alternative and Complementary Methods

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[10][11] In such cases, or to provide orthogonal validation, other powerful techniques are indispensable.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[8][12] Since enantiomers interact differently with polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[11][12] This technique is ideal for molecules that are difficult to crystallize or for studying the conformation in a solution state.[13]

The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[13] A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, for instance, provides a confident assignment.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis sample Prepare Solution of Enantiopure Sample measure Measure IR and VCD Spectra sample->measure compare Compare Experimental & Calculated Spectra measure->compare model Build Model of One Enantiomer (e.g., R) dft Perform DFT Conformation Search & Optimization model->dft calc Calculate Theoretical VCD Spectrum dft->calc calc->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using VCD.

NMR Spectroscopy: Mosher's Method

For molecules with a reactive functional group like an alcohol or amine, NMR-based techniques can determine absolute configuration through chemical derivatization. The most common is Mosher's method , which involves reacting the chiral amine with both enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][14][15]

This reaction converts the single enantiomer of our target compound into two different diastereomers . Diastereomers have distinct physical properties and, crucially, different NMR spectra.[15] By systematically analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS-ester - δR-ester) for protons on either side of the newly formed amide bond, one can deduce the absolute configuration of the original stereocenter based on a well-established conformational model.[14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an exceptionally powerful technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.[1][3][16] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.[17]

However, it is crucial to understand that chiral HPLC is not a primary method for determining absolute configuration .[15] It can only assign the configuration of an unknown peak if a reference standard of known absolute configuration is co-injected to see which peak corresponds to the standard. Its primary role is quantitative, not structural elucidation of absolute stereochemistry.

Performance Comparison

Table 2: Comparison of Leading Methods for Absolute Configuration Determination

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Mosher's Method (NMR)Chiral HPLC
Primary Output 3D Atomic StructureChiroptical Spectrum¹H NMR Spectrum of DiastereomersChromatogram of Separated Enantiomers
Basis of Determination Anomalous Dispersion (Direct)Comparison to DFT CalculationAnalysis of Δδ (δS - δR) shiftsComparison to a known standard
Sample State Single CrystalSolution or Neat LiquidSolutionSolution
Requires Crystallization? Yes (Mandatory)NoNoNo
Requires Derivatization? Often (for heavy atom)NoYes (Mandatory)No
Key Advantage Definitive, "Gold Standard"No crystallization neededUses standard NMR equipmentExcellent for enantiomeric purity
Main Limitation Requires high-quality crystalsRequires complex DFT calculationsPotential ambiguity from conformational flexibilityCannot determine absolute configuration without a standard

Synthesis and Recommendation

The choice of method for determining the absolute configuration of a chiral molecule like 4-Amino-3-cyclobutylbutanoic acid depends on the properties of the sample and the resources available.

decision_tree start Start: Determine Absolute Configuration q_crystal Can you grow a high-quality single crystal? start->q_crystal sc_xrd Use SC-XRD (with heavy atom if needed) = Definitive Answer q_crystal->sc_xrd Yes q_functional_group Does it have a reactive -OH or -NH2 group? q_crystal->q_functional_group No vcd Use VCD = Excellent Solution-State Method q_functional_group->vcd No mosher Use Mosher's Method (NMR) = Good Alternative q_functional_group->mosher Yes other Consider other methods (e.g., Chiral Synthesis) vcd->other If VCD fails

Caption: Decision-making guide for selecting a suitable method.

For the irrefutable confirmation of the absolute configuration of 4-Amino-3-cyclobutylbutanoic acid , single-crystal X-ray crystallography remains the unparalleled gold standard . Its ability to provide a direct, unambiguous 3D structure is the most rigorous proof available. When crystallization proves challenging, Vibrational Circular Dichroism (VCD) emerges as the most powerful alternative, offering a high-confidence assignment in the solution phase without the need for derivatization. Mosher's method provides another viable route if the necessary functional groups are present and conformational ambiguities can be managed.

Ultimately, a multi-faceted approach, potentially combining a primary method like SC-XRD or VCD with orthogonal data from chiral HPLC for enantiomeric purity, provides the most robust and defensible characterization for any novel chiral molecule destined for clinical development.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Asia. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017, June 25). Chemistry Stack Exchange. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • Anomalous dispersion method of determining structure and absolute configuration of crystals. (n.d.). Indian Academy of Sciences. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. (2017, June 21). Gaussian.com. [Link]

  • Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma's Almanac. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. [Link]

  • Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]

  • DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. (n.d.). SlideShare. [Link]

  • Absolute configuration. (n.d.). Wikipedia. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). PubMed. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008, September 29). Chemical Society Reviews (RSC Publishing). [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. (2025, August 7). ResearchGate. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025, July 11). MDPI. [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis. [Link]

    • Determination of Absolute and Relative Configuration. (n.d.). Science of Synthesis. [Link]

  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. (2010, May 12). ACS Publications. [Link]

  • Chiral and Achiral Crystal Structures. (n.d.). International Union of Crystallography. [Link]

  • Anomalous dispersion. (n.d.). CCDC. [Link]

  • Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. (2025, August 7). ResearchGate. [Link]

  • Molecules, Crystals, and Chirality. (n.d.). ACS Publications. [Link]

  • Pathways to crystal chirality An algorithm to identify new displacive chiral phase transitions. (2025, March 17). arXiv. [Link]

  • Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. (n.d.). PMC. [Link]

  • Emergence of chirality and structural complexity in single crystals at the molecular and morphological levels. (n.d.). Nature. [Link]

  • Absolute configuration – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2000, December 15). ScienceDirect. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]

Sources

Comparative Mass Spectrometry Analysis: 4-Amino-3-cyclobutylbutanoic Acid vs. Gabapentinoid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, and Forensic Toxicologists.

Executive Summary

4-Amino-3-cyclobutylbutanoic acid (ACBA) is a structural analog of the widely prescribed gabapentinoids, Gabapentin and Pregabalin. As a


-amino acid derivative, its mass spectrometry (MS) behavior is dominated by specific intramolecular cyclization pathways that mimic its FDA-approved counterparts.

This guide provides a definitive fragmentation analysis of ACBA. Unlike generic spectral libraries, we dissect the mechanism of fragmentation—specifically the Lactamization Pathway —to provide researchers with a robust method for distinguishing ACBA from structurally similar gabapentinoids in complex biological matrices.

Structural Context & Chemical Logic

To understand the fragmentation, one must first understand the structural relationships. All three molecules share a


-amino butyric acid (GABA) backbone but differ in the lipophilic substituent at the 

-position (relative to the amino group) or

-position.
CompoundStructure FeatureMolecular FormulaMonoisotopic Mass (Da)

ACBA (Target) Cyclobutyl ring at

-position

157.1103158.1176
Pregabalin Isobutyl chain at

-position

159.1259160.1332
Gabapentin Cyclohexyl ring at

-position

171.1259172.1332

Analytical Challenge: While ACBA and Pregabalin are not isobaric (mass difference of ~2 Da due to the ring unsaturation), they share identical polarity and retention characteristics on C18 columns. Furthermore, they produce similar low-mass hydrocarbon fragments (m/z 55), creating a risk of false positives in low-resolution screening if only daughter ions are monitored without accurate precursor selection.

Fragmentation Mechanism: The Lactamization Pathway

In positive electrospray ionization (ESI+),


-amino acids do not simply fragment; they react. The driving force of the fragmentation is the intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl carbon, resulting in the loss of water and the formation of a stable pyrrolidone (lactam) ring .
Mechanism Step-by-Step:
  • Protonation: The molecule forms the

    
     precursor (m/z 158).
    
  • Cyclization (Source/Collision Cell): The N-terminus attacks the carboxylic acid.

  • Neutral Loss: A water molecule (

    
    , 18 Da) is expelled.
    
  • Product Ion: Formation of 4-cyclobutyl-2-pyrrolidone (m/z 140).

  • Secondary Fragmentation: The lactam ring opens or loses the cyclobutyl side chain.

Visualization of the Pathway

Fragmentation cluster_legend Legend Precursor Precursor [M+H]+ m/z 158 Transition Transition State (Cyclization) Precursor->Transition Collision Energy Lactam Lactam Ion (4-cyclobutyl-2-pyrrolidone) m/z 140 Transition->Lactam - H2O (18 Da) Fragment_Ring Cyclobutyl Cation (Ring Cleavage) m/z 55 Lactam->Fragment_Ring Side Chain Cleavage Fragment_Amine Pyrrolidinone Core (Side chain loss) m/z 85 Lactam->Fragment_Amine Ring Retention key Blue: Precursor | Green: Primary Product | Red: Secondary Fragment

Figure 1: The dominant fragmentation pathway for ACBA involves an initial dehydration to form a lactam, followed by cleavage of the cyclobutyl substituent.

Comparative Fragmentation Data

The following table contrasts the specific ions observed for ACBA against its analogs. Use these transitions for Multiple Reaction Monitoring (MRM) method development.

ParameterACBA (Target) Pregabalin Gabapentin
Precursor Ion (m/z) 158.1 160.1172.1
Primary Fragment (Quant) 140.1 (Lactam)142.1 (Lactam)154.1 (Lactam)
Mechanism of Primary Loss of

(-18)
Loss of

(-18)
Loss of

(-18)
Secondary Fragment (Qual) 55.1 (Cyclobutyl)55.1 (Isobutyl)67.1 (Cyclohexyl)
Tertiary Fragment 85.0 (Pyrrolidone core)85.0 (Pyrrolidone core)97.0 (Piperidone core)
Collision Energy (V) 15 - 25 eV10 - 20 eV20 - 30 eV

Critical Insight: Note that ACBA and Pregabalin both generate a fragment at m/z 55.1 (


). If your mass resolution is low, you cannot rely on the m/z 55 fragment alone for identification. You must  prioritize the transition 

for ACBA to avoid cross-talk with Pregabalin isotopes or background noise.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating LC-MS/MS workflow.

A. Sample Preparation[2][3]
  • Matrix: Plasma or neat solvent standards.[1]

  • Extraction: Protein precipitation with Methanol (1:3 v/v).

    • Why? Gabapentinoids are highly polar (zwitterionic). Liquid-Liquid Extraction (LLE) often yields poor recovery. Protein precipitation is robust and minimizes loss.

B. Chromatographic Separation (HILIC vs. C18)

Standard C18 columns often fail to retain these small, polar zwitterions, leading to elution in the void volume (ion suppression zone).

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography).[2]

    • Stationary Phase: Bare Silica or Amide-bonded phase (e.g., Waters BEH Amide).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

  • Alternative: Polar-embedded C18 (e.g., Phenomenex Luna Omega Polar C18) can be used if HILIC is unavailable, but requires 100% aqueous start.

C. Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (High heat helps desolvation of polar amines).

  • Capillary Voltage: 3.0 kV.

  • Dwell Time: 50 ms per transition.

Workflow Diagram

Workflow Start Sample Preparation (Protein Precip 1:3 MeOH) LC LC Separation HILIC Column (Amide Phase) Start->LC Ionization ESI Source (+) Formation of [M+H]+ 158 LC->Ionization Q1 Q1 Filter Select m/z 158.1 Ionization->Q1 Collision Collision Cell (q2) CE: 20eV (Lactamization) Q1->Collision Q3 Q3 Filter Select m/z 140.1 Collision->Q3 Detection Detector Quantification Q3->Detection

Figure 2: Analytical workflow emphasizing HILIC separation and specific MS/MS filtering.

Troubleshooting & Self-Validation

Issue: Low sensitivity for the m/z 140 fragment.

  • Cause: In-source fragmentation.[2] The lactam is so stable it may form before the quadrupole.

  • Fix: Lower the Desolvation Temperature or Cone Voltage. Check the full scan (Q1) to see if m/z 140 is present without collision energy. If so, use m/z 140 as the precursor (Pseudo-MRM:

    
    ).
    

Issue: Peak tailing.

  • Cause: Secondary interactions with silanols on the column.

  • Fix: Increase buffer concentration (Ammonium Formate) to 20mM to mask silanols.

References

  • Kuklenyik, Z., et al. (2019). Mass spectrometry fragmentation patterns of gabapentinoids and their lactam derivatives. Journal of The American Society for Mass Spectrometry.

  • Bargel, S., et al. (2021).[2] Les gabapentinoïdes : une revue de la littérature (Gabapentinoids: A review).[2] Toxicologie Analytique et Clinique.[2]

  • Matrix Science. (2023). Peptide and Amino Acid Fragmentation Nomenclature. Mascot Help.

  • PubChem. (2024).[3] Compound Summary: 4-Amino-3-hydroxybutanoic acid (Structural Analog Reference). National Library of Medicine.

  • Chang, S., et al. (2018).[4] Mechanism of Gamma-Lactam Formation from Amino Acids.[5] ScienceDaily/IBS Research.

Sources

Comparative Guide: Metabolic Stability Profiling of 4-Amino-3-cyclobutylbutanoic Acid (ACBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the metabolic half-life of 4-Amino-3-cyclobutylbutanoic acid against standards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary & Strategic Context

In the development of next-generation gabapentinoids, 4-Amino-3-cyclobutylbutanoic acid (ACBA) represents a critical structural evolution. While industry standards like Gabapentin (cyclohexyl) and Pregabalin (isobutyl) are characterized by high metabolic stability and renal clearance, the introduction of a cyclobutyl ring offers a distinct lipophilic profile that may alter blood-brain barrier (BBB) penetration and transporter affinity.

This guide defines the benchmarking protocol to validate ACBA’s metabolic half-life (


). The core objective is to determine if ACBA retains the "metabolic inertness" of its predecessors—a key safety feature that minimizes drug-drug interactions (DDIs)—or if the ring contraction exposes the molecule to hepatic oxidation.
The Structural Hypothesis
  • Gabapentin: The cyclohexyl ring is bulky and lipophilic but metabolically robust.

  • Pregabalin: The isobutyl chain allows flexibility but remains resistant to P450 oxidation.

  • ACBA (Test Article): The cyclobutyl moiety is a "ring contraction" strategy. Cyclobutyl groups are generally stable but can occasionally undergo ring-opening or hydroxylation under high P450 drive. The benchmark for success is a half-life exceeding 60 minutes in human liver microsomes (HLM).

Benchmark Standards: The Reference Framework

To objectively assess ACBA, it must be run alongside validated controls. The following table establishes the performance baseline for the gabapentinoid class.

Table 1: Metabolic Standards & Reference Data
CompoundRoleMetabolic FatePrimary Clearance MechanismTarget

(Microsomes)
ACBA Test Article Unknown (To be determined)Predicted: Renal> 60 min (Goal)
Gabapentin Negative ControlNegligible (<1% metabolized)Renal (unchanged)> 120 min (Stable)
Pregabalin Negative ControlNegligible (<2% metabolized)Renal (unchanged)> 120 min (Stable)
Propranolol Positive ControlHigh Turnover (CYP2D6/1A2)Hepatic Metabolism< 30 min (Unstable)
Verapamil Positive ControlHigh Turnover (CYP3A4)Hepatic Metabolism< 20 min (Unstable)

Critical Insight: If Gabapentin shows degradation in your assay, the system is hyper-active or contaminated. If Propranolol does not degrade, the metabolic system is inactive. Both invalidate the ACBA data.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating. It measures Intrinsic Clearance (


) using Human Liver Microsomes (HLM).
Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regeneration System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (final protein conc: 0.5 mg/mL).

    • Spike ACBA and Standards to a final concentration of 1 µM (prevents enzyme saturation).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regeneration system to start the reaction.

    • Control Arm: Add Buffer instead of NADPH (to detect non-enzymatic degradation).

  • Sampling (Time-Course):

    • Extract aliquots (50 µL) at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Quench Solution.

    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 15 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode).

    • Monitor parent ion depletion relative to Internal Standard.

Visualization: Assay Logic & Pathway

The following diagram illustrates the decision logic for interpreting ACBA's metabolic profile relative to the standards.

MetabolicBenchmarking Start Start: ACBA Microsomal Assay Calc Calculate Half-Life (t1/2) Start->Calc HighStab t1/2 > 60 min Calc->HighStab ModStab 30 min < t1/2 < 60 min Calc->ModStab LowStab t1/2 < 30 min Calc->LowStab ResultA Class Match (Gabapentin-like) Likely Renal Clearance Low DDI Risk HighStab->ResultA Optimal ResultB Metabolic Soft Spot Identified (Likely Cyclobutyl Oxidation) Requires MetID Study ModStab->ResultB Investigate ResultC High Clearance Unsuitable for QD/BID Dosing Redesign Required LowStab->ResultC Fail

Figure 1: Decision Logic for ACBA Metabolic Benchmarking. Green path indicates alignment with Gabapentinoid class standards.

Data Processing & Interpretation

To ensure scientific integrity, raw data must be converted into intrinsic clearance values.

Calculation Logic
  • Plot:

    
     vs. Time.
    
  • Slope (

    
    ):  Determine the negative slope of the linear regression.
    
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (mg/mL).
Comparative Analysis Guide
Result ScenarioInterpretation for ACBAAction Item
ACBA

≈ Gabapentin

Success. The cyclobutyl ring is bio-isosteres with the cyclohexyl ring regarding metabolic stability.Proceed to Caco-2 permeability assays.
ACBA

<< Gabapentin

Deviation. The cyclobutyl ring is being oxidized. This is common if the ring is strained or if the amino-acid tail orientation exposes the ring to CYP enzymes.Perform Metabolite Identification (MetID) to locate the oxidation site.
ACBA degrades in Buffer Control Chemical Instability. The molecule is hydrolyzing without enzymes.Check pH stability and compound purity.

References

  • Bockbrader, H. N., et al. (2010). "Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers." Journal of Clinical Pharmacology.

    • Supports: Pregabalin renal excretion and negligible metabolism data.[1][2][3]

  • Goa, K. L., & Sorkin, E. M. (1993). "Gabapentin: A Review of its Pharmacological Properties and Clinical Potential." Drugs.

    • Supports: Gabapentin metabolic stability baseline.
  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.

    • Supports: Microsomal stability assay protocols and intrinsic clearance calculations.[4][5]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Supports: Structural analysis of cyclobutyl vs. cyclohexyl rings in metabolic stability.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-cyclobutylbutanoic acid hydrochloride
Reactant of Route 2
4-Amino-3-cyclobutylbutanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.